molecular formula C8H10O3S B102892 3,5-dimethylbenzenesulfonic Acid CAS No. 18023-22-8

3,5-dimethylbenzenesulfonic Acid

Cat. No.: B102892
CAS No.: 18023-22-8
M. Wt: 186.23 g/mol
InChI Key: QFVYAQIVJUCNSJ-UHFFFAOYSA-N
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Description

3,5-dimethylbenzenesulfonic Acid is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYAQIVJUCNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275009
Record name 3,5-dimethylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18023-22-8
Record name 3,5-dimethylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzenesulfonic Acid from m-Xylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylbenzenesulfonic acid from meta-xylene (m-xylene). The primary synthetic route is the electrophilic aromatic substitution reaction of sulfonation, a fundamental process in organic chemistry. This document details the reaction, including conditions, potential byproducts, and purification methods, and presents the available quantitative data in a structured format.

Introduction

This compound is an aromatic sulfonic acid that finds applications in various chemical syntheses, acting as a catalyst or an intermediate. Its synthesis from the readily available precursor m-xylene is a process of significant interest. The introduction of the sulfonic acid group (-SO₃H) onto the aromatic ring is typically achieved through the use of a strong sulfonating agent, most commonly concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid).[1] The reaction's selectivity, yielding the desired 3,5-isomer, is highly dependent on the reaction conditions, particularly temperature.

Reaction Mechanism and Pathway

The sulfonation of m-xylene is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, which is present in concentrated sulfuric acid and oleum. The methyl groups on the m-xylene ring are ortho- and para-directing activators. However, the steric hindrance from the two methyl groups favors sulfonation at the less hindered para-position relative to one methyl group, which corresponds to the 4-position, and at the position between the two methyl groups, which is the 2-position. To obtain the 3,5-isomer, which is not the kinetically favored product, specific reaction conditions must be employed, often involving higher temperatures to favor the thermodynamically more stable product through isomerisation.

Reaction_Pathway m_xylene m-Xylene intermediate Arenium Ion Intermediate m_xylene->intermediate + SO₃H⁺ sulfonating_agent Sulfonating Agent (H₂SO₄/SO₃) product This compound intermediate->product - H⁺

Caption: Reaction pathway for the sulfonation of m-xylene.

Experimental Protocols

Materials:

  • m-Xylene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Sodium chloride

  • Sodium hydroxide (for neutralization during workup)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

General Laboratory-Scale Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Addition: Charge the flask with m-xylene. Cool the flask in an ice bath. Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel with vigorous stirring. The molar ratio of sulfonating agent to m-xylene is a critical parameter and should be carefully controlled.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated. The temperature and reaction time are crucial for favoring the formation of the 3,5-isomer. Based on analogous reactions, temperatures in the range of 80-120°C are often employed.[1] Higher temperatures can promote the isomerization to the thermodynamically more stable this compound.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. This step hydrolyzes any remaining sulfonating agent and helps to precipitate the sulfonic acid.

  • Isolation and Purification:

    • Salting Out: The sulfonic acid can be "salted out" by adding a saturated solution of sodium chloride, which decreases its solubility in the aqueous layer.

    • Filtration: The precipitated crude product is collected by vacuum filtration and washed with a cold brine solution.

    • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

    • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed.[1]

Data Presentation

Quantitative data for the synthesis of this compound is scarce in the public domain. The following tables provide a summary of typical reaction conditions for the sulfonation of m-xylene, which are relevant for understanding the synthesis, although they may not be specific to the 3,5-isomer.

Table 1: General Reaction Conditions for m-Xylene Sulfonation

ParameterValue/RangeReference
Sulfonating Agent Concentrated H₂SO₄, Oleum[1]
Reaction Temperature 80 - 120 °C[1]
Molar Ratio (Acid:Xylene) 1.3:1 to 1.9:1 (for related isomers)

Table 2: Potential Byproducts of m-Xylene Sulfonation

ByproductFormation Conditions
2,4-Dimethylbenzenesulfonic acid Kinetically favored product, formed at lower temperatures.
m-Xylene Disulfonic Acids Can form with an excess of sulfonating agent or at higher temperatures.
Dimethylphenyl Sulfones Can form as a side product, especially at higher temperatures.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants m-Xylene + Sulfonating Agent start->reactants reaction Sulfonation Reaction (Controlled Temperature) reactants->reaction quench Quench on Ice reaction->quench isolate Isolation (Salting out/Filtration) quench->isolate purify Purification (Recrystallization) isolate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from m-xylene is a feasible process primarily achieved through sulfonation. The key to obtaining the desired isomer lies in the careful control of reaction conditions, particularly temperature, to favor the thermodynamically stable product. While specific, detailed protocols and quantitative yield data for the 3,5-isomer are not widely reported, the general principles of aromatic sulfonation provide a solid foundation for its synthesis and purification. Further research and process optimization are necessary to develop a high-yield, selective synthesis for this valuable chemical compound.

References

3,5-Dimethylbenzenesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 3,5-dimethylbenzenesulfonic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, experimental context, and clear visual representations of key processes.

Core Chemical Properties

This compound, with the CAS number 18023-22-8, is an aromatic sulfonic acid. Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonic acid group.[1] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity.

Physicochemical Data

Quantitative data for this compound is not extensively available in public literature. For comparative purposes, data for its isomers, 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid, are presented below.

PropertyThis compound2,4-Dimethylbenzenesulfonic Acid2,5-Dimethylbenzenesulfonic Acid
Molecular Formula C₈H₁₀O₃SC₈H₁₀O₃SC₈H₁₀O₃S
Molecular Weight 186.23 g/mol [1]186.23 g/mol 186.23 g/mol
CAS Number 18023-22-8[1]88-61-9[1]609-54-1[1]
Melting Point Data not available61–62 °C[1]86 °C[1]
Boiling Point Data not availableData not availableData not available
Density Data not availableData not availableData not available
pKa Estimated to be in the range of -2 to -6 (typical for sulfonic acids)[1]Data not availableData not available
LogD Data not available-1.09[1]Data not available

Spectroscopic Data

  • ¹H NMR: Aromatic protons are expected to appear in the range of δ 7.6–8.3 ppm.[1] The methyl protons will show a characteristic singlet peak.

  • ¹³C NMR: Signals for the aromatic carbons and the methyl carbons would be expected in their typical regions.

  • IR Spectroscopy: The presence of the sulfonic acid group is confirmed by strong S=O stretching vibrations around 1208 cm⁻¹ and 1120 cm⁻¹.[1]

Experimental Protocols

Synthesis of this compound via Sulfonation of m-Xylene

A common method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzene (m-xylene) using a sulfonating agent like sulfuric acid or oleum.[1] The regioselectivity of this reaction is crucial. Sulfonation of m-xylene primarily yields the 2,4- and 2,6-isomers, with the 3,5-isomer being a minor product under typical kinetic control due to steric hindrance. However, under conditions of thermodynamic control (higher temperatures, longer reaction times), isomerization can lead to an increased proportion of the more stable 3,5-isomer.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place a measured amount of m-xylene.

  • Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add a stoichiometric excess of concentrated sulfuric acid or fuming sulfuric acid (oleum) dropwise from the dropping funnel with continuous stirring. The temperature should be carefully controlled to prevent unwanted side reactions and excessive formation of other isomers.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 80-120°C) for a set period to promote the formation of the thermodynamically favored 3,5-isomer.[1] Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. This precipitates the sulfonic acid.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture. Further purification can be achieved by ion-exchange chromatography.[1]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from m-xylene.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product m_xylene m-Xylene sulfonation Sulfonation Reaction (Controlled Temperature) m_xylene->sulfonation sulfuric_acid Sulfuric Acid / Oleum sulfuric_acid->sulfonation workup Quenching on Ice sulfonation->workup purification Purification (Recrystallization / Chromatography) workup->purification product This compound purification->product G Isomer Formation from m-Xylene Sulfonation cluster_products Monosulfonated Products m_xylene m-Xylene isomer_2_4 2,4-Dimethylbenzenesulfonic Acid (Kinetic Product) m_xylene->isomer_2_4 Major isomer_2_6 2,6-Dimethylbenzenesulfonic Acid (Kinetic Product) m_xylene->isomer_2_6 Minor isomer_3_5 This compound (Thermodynamic Product) m_xylene->isomer_3_5 Minor (under kinetic control) Major (under thermodynamic control)

References

An In-depth Technical Guide to 3,5-dimethylbenzenesulfonic Acid (CAS: 18023-22-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethylbenzenesulfonic acid, with the Chemical Abstracts Service (CAS) number 18023-22-8, is an organic aromatic compound.[1] Structurally, it consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonic acid group. This substitution pattern gives the molecule distinct electronic and steric properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and known applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported for this specific isomer and may be estimated or refer to related compounds.

PropertyValueSource(s)
CAS Number 18023-22-8
Molecular Formula C₈H₁₀O₃S[1]
Molecular Weight 186.23 g/mol
Density 1.286 g/cm³ (Predicted)
pKa -0.47 ± 0.30 (Predicted)
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Soluble in water. Solubility in organic solvents not extensively documented.

Experimental Protocols

Synthesis: Sulfonation of m-Xylene

A common method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 3,5-dimethylbenzene (m-xylene) with a sulfonating agent, such as concentrated sulfuric acid or oleum.[1] The following protocol is a generalized procedure based on established methods for the sulfonation of xylenes.

Materials:

  • 3,5-dimethylbenzene (m-xylene)

  • Concentrated sulfuric acid (98%)

  • Water

  • Sodium chloride (NaCl)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1 mole of m-xylene.

  • Slowly, and with constant stirring, add 1.2 moles of concentrated sulfuric acid to the flask. The addition should be done in an ice bath to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C.

  • Maintain the reaction at this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by periodically taking a small sample of the reaction mixture and checking for the miscibility of the organic layer in water. The reaction is complete when the organic layer is fully soluble in water.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the sulfonic acid.

  • To further increase the precipitation, add sodium chloride to the solution to "salt out" the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the crude product with a small amount of cold water to remove any remaining sulfuric acid and salts.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Water or a mixed solvent system (e.g., water-ethanol)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot water or a suitable hot solvent mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key analytical tool for confirming the structure of this compound. The expected signals would include singlets for the two methyl groups and signals in the aromatic region for the benzene ring protons. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbon attached to the sulfonic acid group.

High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase HPLC method can be developed for the analysis of this compound.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution may be necessary to achieve good separation from any impurities.

  • Detection: UV detection at a wavelength around 220-280 nm is appropriate for aromatic compounds.

Biological Activity and Signaling Pathways

The biological activity of this compound has been explored in a general sense, with suggestions of its potential in drug development and as a subject for studying biological interactions. However, specific, detailed information on its mechanism of action, such as its interaction with specific enzymes or signaling pathways, is not extensively documented in publicly available literature.

Research on structurally related compounds can provide some insights. For instance, some benzenesulfonic acid derivatives have been investigated for their effects on various biological processes. It is plausible that this compound could interact with biological systems through mechanisms such as enzyme inhibition or receptor binding, but specific targets have not been identified.

Due to the lack of specific data on signaling pathways directly modulated by this compound, a diagrammatic representation of a specific pathway is not feasible at this time. Further research is required to elucidate its precise biological roles.

Applications

This compound and its derivatives have a range of applications in different scientific and industrial fields:

  • Organic Synthesis: It can be used as a catalyst in various chemical reactions and as a starting material or intermediate for the synthesis of other organic compounds.

  • Industrial Chemicals: It is utilized in the production of dyes and detergents.

  • Research: The compound is studied for its potential biological activities and interactions with biomolecules, which could lead to applications in medicine and drug development.

Visualizations

As detailed information on specific signaling pathways or complex experimental workflows involving this compound is not available, a representative workflow for its synthesis and purification is provided below.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification m_xylene m-Xylene reaction Sulfonation Reaction (80-100°C, 2-3h) m_xylene->reaction sulfuric_acid Conc. H₂SO₄ sulfuric_acid->reaction precipitation Precipitation (Ice Water + NaCl) reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude 3,5-dimethyl- benzenesulfonic acid filtration1->crude_product dissolution Dissolution (Hot Water) crude_product->dissolution hot_filtration Hot Filtration (Remove Impurities) dissolution->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 pure_product Pure 3,5-dimethyl- benzenesulfonic acid filtration2->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable compound with established applications in chemical synthesis and industry. While its potential in biological and medicinal research is recognized, there is a clear need for further investigation to understand its specific mechanisms of action and to identify any direct interactions with biological signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound for their specific research needs. Future studies focused on its biological targets will be crucial for unlocking its full potential in drug development and other life science applications.

References

An In-depth Technical Guide on the Physical Properties of 3,5-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,5-dimethylbenzenesulfonic acid. The information is curated for professionals in research and development who require precise data for experimental design, process development, and chemical analysis. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visual workflows to illustrate key processes.

Chemical Identity and Structure

This compound, also known as 3,5-xylene-sulfonic acid, is an aromatic sulfonic acid. Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonic acid group.[1] This substitution pattern provides distinct steric and electronic characteristics that influence its physical and chemical behavior.

  • IUPAC Name: this compound

  • CAS Number: 18023-22-8[1]

  • Molecular Formula: C₈H₁₀O₃S[2][3]

  • InChI Key: QFVYAQIVJUCNSJ-UHFFFAOYSA-N[1][3]

Quantitative Physical Properties

The following table summarizes the available quantitative data for this compound and its isomers. Data for the 3,5-isomer is limited in publicly available literature; therefore, data from its isomers (2,4- and 2,5-dimethylbenzenesulfonic acid) are included for comparative purposes.

PropertyValueNotes and Isomer Comparison
Molecular Weight 186.23 g/mol [1][4]Consistent across all dimethylbenzenesulfonic acid isomers.
Melting Point Data not availableFor comparison, 2,4-isomer: 61–62°C; 2,5-isomer: 86°C.[1][5]
Boiling Point Data not availableA rough estimate for the 2,5-isomer is 290.72°C.[5]
Density Data not availableA rough estimate for the 2,5-isomer is 1.3286 g/cm³.[5]
pKa Estimated ~ -2 to -6Aromatic sulfonic acids are strong acids.[1] The predicted pKa for the 2,5-isomer is -0.47.[5]
Water Solubility Soluble (predicted)The 2,5-isomer is soluble in water.[5] The sulfonic acid group generally confers high water solubility.

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical. The following sections detail standard laboratory protocols for measuring key properties of solid organic acids like this compound.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities lead to a depressed and broader melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely powder the sample.

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool.

    • In a second, more careful determination, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Determination

Solubility tests provide insights into the polarity of a molecule and the presence of acidic or basic functional groups.

Apparatus:

  • Small test tubes

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • pH indicator paper

Procedure (Qualitative):

  • Solvent Addition: Place approximately 25 mg of this compound into a small test tube.

  • Initial Test (Water): Add 0.75 mL of deionized water to the test tube in small portions. After each addition, shake the tube vigorously for at least 60 seconds.[9][10]

  • Observation: Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble. Test the resulting solution with pH paper to confirm its acidic nature.

  • Tests in Other Solvents: If the compound is insoluble in water, its solubility can be tested in other solvents to classify it further:

    • 5% NaOH Solution: Solubility in aqueous NaOH indicates the presence of an acidic functional group.

    • 5% NaHCO₃ Solution: Solubility in aqueous NaHCO₃ indicates a strongly acidic functional group, such as a sulfonic acid or carboxylic acid.[11]

    • 5% HCl Solution: Used to test for basic functional groups (e.g., amines).

    • Organic Solvents (e.g., Diethyl Ether, Hexane): Used to assess solubility in non-polar or less polar environments.[9][10]

Visualizations

The following diagrams illustrate the relationships between the physical properties of this compound and a typical experimental workflow.

G compound This compound (C₈H₁₀O₃S) structure Molecular Structure - Benzene Ring - Two Methyl Groups - Sulfonic Acid Group compound->structure Defined by properties Physical Properties structure->properties Determines mp Melting Point properties->mp solubility Solubility properties->solubility pka pKa (Acidity) properties->pka mw Molecular Weight properties->mw applications Influences Practical Applications properties->applications purity Purity Assessment mp->purity Indicates purification Purification Methods (e.g., Recrystallization) solubility->purification Dictates reactivity Chemical Reactivity pka->reactivity Governs

Caption: Interrelation of molecular structure and physical properties.

G start_end start_end process process decision decision io io start Start prep Prepare Sample: Powder and load into capillary tube start->prep setup Place capillary in melting point apparatus prep->setup heat_fast Heat rapidly for approximate range setup->heat_fast cool Cool apparatus heat_fast->cool heat_slow Heat slowly (1-2°C / min) cool->heat_slow observe Observe for melting heat_slow->observe is_melting Sample Melting? observe->is_melting is_melting->observe No record_t1 Record T₁ (Start of melt) is_melting->record_t1 Yes is_complete Melt Complete? record_t1->is_complete is_complete->record_t1 No record_t2 Record T₂ (End of melt) is_complete->record_t2 Yes end End record_t2->end

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to 3,5-Dimethylbenzenesulfonic Acid: Structure, Nomenclature, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dimethylbenzenesulfonic acid, detailing its chemical structure, nomenclature, physical and chemical properties, synthesis, and key reactions. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Nomenclature and Structure

This compound, an aromatic sulfonic acid, is systematically named according to IUPAC conventions. Its chemical identity is further defined by its CAS Registry Number and molecular formula.

The structure of this compound consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) and two methyl groups (-CH₃) at the 3 and 5 positions relative to the sulfonic acid group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 18023-22-8[1]
Molecular Formula C₈H₁₀O₃S[2]
Molecular Weight 186.23 g/mol [1][3]
InChI Key QFVYAQIVJUCNSJ-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/RangeNotes
Density 1.286 g/cm³
Melting Point Not availableFor comparison, the melting point of 2,4-dimethylbenzenesulfonic acid is 61–62°C, and that of the 2,5-isomer is 86°C.[1]
Boiling Point Not available
pKa ~ -2 to -6This is a typical range for aromatic sulfonic acids, indicating strong acidity due to the electron-withdrawing sulfonic acid group.[1]
Solubility Soluble in waterGeneral property of sulfonic acids.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzene (m-xylene) using a sulfonating agent.[1]

Experimental Protocol: Sulfonation of m-Xylene

Materials:

  • m-Xylene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool m-xylene in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid or oleum to the cooled m-xylene with continuous stirring. The temperature should be maintained between 0-10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-120°C for 1-2 hours to ensure the completion of the reaction.[1]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • If the product precipitates, it can be collected by filtration. If it remains in solution, the aqueous layer can be saturated with sodium chloride to "salt out" the sulfonic acid.

  • The crude product is then recrystallized from water for purification.

  • The purified product is dried in a desiccator over anhydrous sodium sulfate.

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification m_xylene m-Xylene sulfonation Sulfonation (0-10°C then 80-120°C) m_xylene->sulfonation sulfuric_acid Sulfuric Acid / Oleum sulfuric_acid->sulfonation quenching Quenching (Ice-water) sulfonation->quenching salting_out Salting Out (NaCl) quenching->salting_out filtration Filtration salting_out->filtration recrystallization Recrystallization (Water) filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

This compound undergoes typical reactions of aromatic sulfonic acids, including oxidation of the alkyl groups, reduction of the sulfonic acid group, and nucleophilic substitution of the sulfonic acid group.

3.2.1. Oxidation

The methyl groups on the benzene ring can be oxidized to carboxylic acid groups using a strong oxidizing agent like potassium permanganate.

Representative Experimental Protocol: Oxidation of Alkylbenzenes

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Water

Procedure:

  • Dissolve this compound in an aqueous solution of sodium carbonate.

  • Heat the solution to reflux and add a solution of potassium permanganate in water dropwise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.

  • Continue refluxing until the reaction is complete (monitored by TLC or the persistence of the permanganate color).

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid. If any unreacted permanganate is present, it can be destroyed by the addition of a small amount of sodium bisulfite.

  • The resulting dicarboxylic acid can be extracted with a suitable organic solvent or isolated by crystallization upon cooling.

3.2.2. Reduction

The sulfonic acid group can be reduced to a thiol group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Representative Experimental Protocol: Reduction of Sulfonic Acids

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (dilute)

  • Diethyl ether

Procedure:

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute hydrochloric acid.

  • Extract the product into diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude thiol, which can be further purified by distillation or chromatography.

3.2.3. Nucleophilic Aromatic Substitution

The sulfonic acid group can be displaced by a nucleophile, particularly when the aromatic ring is activated by other electron-withdrawing groups.

General Reaction Conditions:

  • Nucleophiles: Hydroxide, cyanide, amines, etc.

  • Conditions: Typically requires high temperatures and sometimes high pressure. The reactivity is highly dependent on the other substituents on the benzene ring. For this compound, which is not strongly activated, harsh conditions would be necessary.

Spectroscopic Data

Table 3: Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons are expected to appear as two signals in the region of δ 7.0-8.0 ppm. The two protons ortho to the sulfonic acid group would be one signal, and the proton para to the sulfonic acid group would be another. The methyl protons would appear as a singlet around δ 2.3 ppm.
¹³C NMR Six distinct signals are expected for the aromatic carbons, with chemical shifts influenced by the sulfonic acid and methyl substituents. The methyl carbons would appear at around δ 20-25 ppm.
IR Spectroscopy Strong S=O stretching vibrations are expected around 1208 cm⁻¹ and 1120 cm⁻¹.[1] O-H stretching of the sulfonic acid group would be a broad absorption. C-H stretching of the aromatic and methyl groups, and C=C stretching of the benzene ring would also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be at m/z 186. Fragmentation would likely involve the loss of SO₃ (80 Da) and other characteristic fragments. Predicted adducts include [M+H]⁺ at m/z 187.04234 and [M-H]⁻ at m/z 185.02778.

Logical Relationships and Pathways

Diagram 2: Chemical Relationship of this compound

Chemical_Relationships cluster_synthesis Synthesis cluster_reactions Reactions main_compound This compound oxidation_product 5-Sulfo-isophthalic Acid main_compound->oxidation_product Oxidation (e.g., KMnO₄) reduction_product 3,5-Dimethylbenzenethiol main_compound->reduction_product Reduction (e.g., LiAlH₄) substitution_product Nucleophilic Substitution Products main_compound->substitution_product Nucleophilic Substitution starting_material m-Xylene starting_material->main_compound Sulfonation

Caption: Synthesis and major reaction pathways of this compound.

References

Biological Activity of 3,5-dimethylbenzenesulfonic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethylbenzenesulfonic acid is an aromatic sulfonic acid that has found applications in various chemical and industrial processes. While its chemical properties are well-documented, a comprehensive understanding of its biological activities remains limited in publicly available scientific literature. This technical guide summarizes the currently available information regarding the biological effects of this compound, highlighting areas where data is sparse and further research is warranted.

Potential Biological Activities

Based on limited preliminary research, this compound may possess antioxidant and antimicrobial properties. Additionally, toxicological assessments of related compounds suggest a low toxicity profile in animal models.

Toxicological Profile

Quantitative Data

A thorough search of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 or EC50 values for antioxidant or antimicrobial activities, or specific binding affinities for receptors or enzymes. The following table reflects the absence of this specific data.

Biological ActivityAssayTest Species/SystemIC50/EC50/MICCitation
Antioxidant ActivityNot SpecifiedNot SpecifiedData not available
Antimicrobial ActivityNot SpecifiedNot SpecifiedData not available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the available literature. However, for researchers interested in investigating its potential antioxidant and antimicrobial activities, standard assays can be employed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This widely used method can be adapted to assess the antioxidant potential of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

  • Preparation of DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound. Include a control with the solvent only and a positive control with a known antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

General Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent that is not inhibitory to the test microorganisms.

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Due to the lack of specific studies on the mechanism of action of this compound, there is no information available regarding its effects on cellular signaling pathways. Therefore, the creation of diagrams for signaling pathways is not possible at this time.

To facilitate future research, a general experimental workflow for the initial screening of the biological activity of a compound like this compound is presented below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Data Analysis and Hit Identification cluster_2 Further Investigation (If 'Hit' is Identified) A Compound Procurement and Characterization (this compound) B In vitro Antioxidant Assays (e.g., DPPH, ABTS) A->B C In vitro Antimicrobial Assays (e.g., Broth Microdilution, Disk Diffusion) A->C D Preliminary Cytotoxicity Assays (e.g., MTT, LDH) A->D E Determination of IC50/MIC Values B->E C->E D->E F Identification of 'Hit' Activity E->F G Mechanism of Action Studies F->G Proceed if significant activity is observed H Target Identification G->H I In vivo Efficacy and Toxicity Studies H->I

Caption: General workflow for screening the biological activity of a test compound.

Conclusion

The available scientific literature on the biological activity of this compound is currently very limited. While preliminary information suggests potential antioxidant and antimicrobial properties with a low toxicity profile, there is a significant lack of quantitative data and mechanistic studies. The experimental protocols and workflow provided in this guide are intended to serve as a starting point for researchers aiming to investigate the biological effects of this compound in a systematic manner. Further research is crucial to substantiate these initial observations and to explore any potential therapeutic applications of this compound.

3,5-Dimethylbenzenesulfonic Acid: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzenesulfonic acid, an aromatic sulfonic acid, holds significant potential across various industrial sectors due to its strong acidic nature and catalytic properties. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key industrial applications, with a focus on its role as a catalyst in organic synthesis and as a functional ingredient in the formulation of detergents and dyes. Detailed experimental protocols and quantitative data, where available, are presented to facilitate practical application and further research.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be inferred from data on related arylsulfonic acids and general chemical principles. It is a strong organic acid, typically appearing as a crystalline solid that is soluble in water and polar organic solvents.[1]

PropertyValueSource
Molecular Formula C₈H₁₀O₃S[2]
Molecular Weight 186.23 g/mol [1]
CAS Number 18023-22-8[3]
Appearance Crystalline solid[1]
Acidity (pKa) Strong acid (estimated ~ -2)[1]
Solubility Soluble in water and polar organic solvents[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the electrophilic sulfonation of 3,5-dimethylbenzene (m-xylene).

Reaction Workflow

Synthesis of this compound 3,5-Dimethylbenzene\n(m-Xylene) 3,5-Dimethylbenzene (m-Xylene) Sulfonation Reaction Sulfonation Reaction 3,5-Dimethylbenzene\n(m-Xylene)->Sulfonation Reaction Sulfonating Agent (e.g., H₂SO₄, Oleum) Crude Product Crude Product Sulfonation Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization or Ion-Exchange Chromatography This compound This compound Purification->this compound

Caption: Synthesis of this compound from m-xylene.

Experimental Protocol: Sulfonation of m-Xylene

This protocol is a general procedure based on the sulfonation of xylenes.[1]

Materials:

  • 3,5-Dimethylbenzene (m-xylene)

  • Concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid)

  • Ice bath

  • Sodium chloride (for salting out, optional)

  • Suitable solvent for recrystallization (e.g., water, ethanol)

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, place the desired amount of m-xylene.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess of the sulfonating agent (concentrated sulfuric acid or oleum) to the cooled and stirred m-xylene. Maintain the temperature between 0-10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the desired conversion and selectivity.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture and pour it onto ice.

  • The product can be isolated by "salting out" with sodium chloride, followed by filtration.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Industrial Applications

Catalyst in Organic Synthesis

This compound, like other arylsulfonic acids, is a highly effective and versatile acid catalyst in a variety of organic transformations. Its strong Brønsted acidity, coupled with its solubility in organic media, makes it a viable alternative to mineral acids.

Arylsulfonic acids are widely used to catalyze the formation of esters from carboxylic acids and alcohols.

General Catalytic Cycle for Esterification:

Esterification Catalytic Cycle cluster_0 Catalytic Cycle Protonated\nCarboxylic Acid Protonated Carboxylic Acid Tetrahedral\nIntermediate Tetrahedral Intermediate Protonated\nCarboxylic Acid->Tetrahedral\nIntermediate + Alcohol Protonated\nEster Protonated Ester Tetrahedral\nIntermediate->Protonated\nEster - H₂O Ester Ester Protonated\nEster->Ester - H⁺ (to Catalyst) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Protonated\nCarboxylic Acid + H⁺ (from Catalyst) Catalyst\n(this compound) Catalyst (this compound)

Caption: General mechanism of acid-catalyzed esterification.

Quantitative Data for Arylsulfonic Acid Catalyzed Esterification (Analogous Systems):

While specific data for this compound is limited, the following table provides performance data for similar arylsulfonic acid catalysts in esterification reactions.

CatalystReactionAlcoholCarboxylic AcidTemp (°C)Yield (%)Reference
p-Toluenesulfonic acidEsterificationn-ButanolAcetic Acid100>95[4]
Dodecylbenzenesulfonic acidEsterificationCetyl AlcoholOleic Acid4093.6[4]
Benzenesulfonic acidTransesterificationMethanolSoybean Oil-High[5]

Experimental Protocol: Catalytic Esterification of Acetic Acid with n-Butanol (General Procedure)

This protocol is based on general procedures for acid-catalyzed esterification.[4]

Materials:

  • Acetic acid

  • n-Butanol

  • This compound (catalyst, e.g., 1-5 mol%)

  • Toluene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add acetic acid, a molar excess of n-butanol, and a catalytic amount of this compound.

  • Add toluene as the azeotroping solvent.

  • Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting butyl acetate by distillation.

Intermediate in Dye Synthesis

Aromatic sulfonic acids are crucial intermediates in the synthesis of azo dyes, which constitute a large class of synthetic colorants.[6] The sulfonic acid group imparts water solubility to the dye molecules and can influence their color and fastness properties.

General Workflow for Azo Dye Synthesis:

Azo Dye Synthesis Aromatic Amine\n(e.g., aniline derivative) Aromatic Amine (e.g., aniline derivative) Diazotization Diazotization Aromatic Amine\n(e.g., aniline derivative)->Diazotization NaNO₂ / HCl 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Azo Coupling Azo Coupling Diazonium Salt->Azo Coupling Coupling Component\n(e.g., phenol, naphthol) Coupling Component (e.g., phenol, naphthol) Coupling Component\n(e.g., phenol, naphthol)->Azo Coupling Azo Dye Azo Dye Azo Coupling->Azo Dye

Caption: General pathway for the synthesis of azo dyes.

Hydrotrope in Detergent Formulations

In the detergent industry, xylenesulfonic acids and their salts are utilized as hydrotropes. A hydrotrope is a compound that enhances the solubility of sparingly soluble organic substances in water. This property is particularly useful in liquid detergent formulations, where high concentrations of surfactants are required. The presence of a hydrotrope like the sodium salt of this compound can prevent phase separation and maintain a clear, homogeneous product.

Example of a Heavy-Duty Cleaner Formulation (General):

IngredientPurposeTypical Concentration (% w/w)
WaterSolventBalance
Surfactant (e.g., linear alkylbenzene sulfonate)Cleaning agent10 - 25
Builder (e.g., sodium citrate, phosphates)Sequesters hard water ions5 - 15
Xylenesulfonic acid, sodium salt Hydrotrope 1 - 10
Alkalinity source (e.g., sodium hydroxide)pH adjustment1 - 5
Other additives (fragrance, colorants)Aesthetics< 1

Potential in Drug Development and Life Sciences

While the primary applications of this compound are industrial, its biological activities are also being explored. The sulfonic acid group can participate in interactions with biological molecules.[1] However, specific signaling pathways or therapeutic applications for this particular compound are not yet well-established in publicly available literature.

Conclusion

This compound is a versatile aromatic compound with significant industrial utility. Its primary roles as a strong acid catalyst in organic synthesis and as a hydrotrope in detergent formulations are well-recognized, although specific quantitative performance data for this isomer is not as prevalent as for other arylsulfonic acids. The synthesis of this compound is straightforward, relying on the established chemistry of electrophilic aromatic sulfonation. Further research into its catalytic activity for a broader range of organic transformations and its potential applications in areas such as dye synthesis and life sciences could unveil new opportunities for this valuable chemical intermediate. Researchers are encouraged to build upon the foundational knowledge of arylsulfonic acids to explore the specific advantages that the 3,5-dimethyl substitution pattern may offer.

References

Methodological & Application

Application Notes and Protocols for 3,5-Dimethylbenzenesulfonic Acid as an Acid Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzenesulfonic acid, also known as 3,5-xylenesulfonic acid, is a strong organic acid belonging to the family of arylsulfonic acids.[1] Due to the presence of the sulfonic acid group (-SO₃H), it is characterized by strong acidity.[1] While its use is documented in various chemical applications, including as a reagent in organic synthesis and in the production of dyes and detergents, detailed experimental protocols and quantitative data for its specific use as an acid catalyst in common organic reactions are not extensively reported in readily available scientific literature.[1] This document provides an overview of its potential catalytic applications based on the known reactivity of sulfonic acids and presents generalized protocols for reactions where it could theoretically be employed as a catalyst. The provided experimental details are based on established procedures for analogous and commonly used sulfonic acid catalysts, such as p-toluenesulfonic acid (PTSA), and should be considered as a starting point for methodological development.

Introduction to this compound as a Catalyst

This compound is an aromatic sulfonic acid. The sulfonic acid group is strongly electron-withdrawing, making the proton highly acidic, comparable to mineral acids. This property makes it a suitable candidate for a Brønsted acid catalyst in a variety of organic transformations.

Potential Applications as an Acid Catalyst:

  • Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer-Speier esterification).

  • Transesterification: Facilitating the conversion of one ester to another by reaction with an alcohol.

  • Condensation Reactions: Promoting reactions such as aldol condensations or the formation of imines and enamines.

  • Hydrolysis: Catalyzing the cleavage of esters, amides, and acetals.

  • Rearrangement Reactions: Facilitating acid-catalyzed rearrangements, such as the pinacol rearrangement.

The presence of the two methyl groups on the benzene ring may influence its solubility in organic solvents and could introduce steric effects that might affect its catalytic activity in certain reactions compared to other arylsulfonic acids.

Generalized Experimental Protocols

The following protocols are provided as general guidelines. The optimal reaction conditions, including catalyst loading, temperature, and reaction time, for this compound should be determined empirically.

Protocol for Fischer-Speier Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using a sulfonic acid catalyst.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Ethanol)

  • This compound (as catalyst)

  • Anhydrous Toluene (or another suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.2-3.0 eq), and this compound (0.01-0.05 eq).

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Experimental Workflow for Fischer-Speier Esterification:

G Workflow for Fischer-Speier Esterification A 1. Reactant Mixing (Carboxylic Acid, Alcohol, This compound, Toluene) B 2. Azeotropic Reflux (using Dean-Stark Apparatus) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Work-up (Cooling, Dilution, Washing) C->D E 5. Drying and Concentration D->E F 6. Purification (Distillation/Chromatography) E->F G Final Product (Ester) F->G

Caption: A generalized workflow for conducting a Fischer-Speier esterification reaction.

Protocol for Acetal Formation

This protocol describes the general procedure for the protection of an aldehyde or ketone as an acetal using a diol, catalyzed by a sulfonic acid.

Materials:

  • Aldehyde or Ketone

  • Diol (e.g., Ethylene Glycol)

  • This compound (as catalyst)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic Solvent for Extraction (e.g., Diethyl Ether)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the diol (1.1-1.5 eq) in toluene.

  • Add a catalytic amount of this compound (0.01-0.02 eq).

  • Set up the reaction for azeotropic removal of water using a Dean-Stark trap.

  • Heat the mixture to reflux until the theoretical amount of water has been collected.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude acetal can be purified by distillation or chromatography if needed.

Quantitative Data (Representative)

Table 1: Representative Conditions for PTSA-Catalyzed Esterification

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic Acid1-Butanol5Toluene110492
Benzoic AcidMethanol2None65885
Lauric AcidEthanol3Hexane70695
Adipic Acid2-Ethylhexanol1Xylene1401298

Note: The data in this table is representative and compiled from various sources on Fischer esterification for illustrative purposes.

Signaling Pathways and Mechanisms

The catalytic action of this compound in reactions like Fischer esterification proceeds through a well-established acid-catalysis mechanism.

Mechanism of Acid-Catalyzed Esterification:

G Mechanism of Fischer Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)₂⁺) A->B D Tetrahedral Intermediate B->D Catalyst1 H⁺ (from 3,5-Dimethyl- benzenesulfonic Acid) Catalyst1->A Protonation C Alcohol (R'-OH) C->B Nucleophilic Attack E Protonated Tetrahedral Intermediate D->E Proton Transfer F Protonated Ester E->F Elimination of Water Water H₂O E->Water G Ester (R-COOR') F->G Deprotonation Catalyst2 H⁺ (Regenerated Catalyst) F->Catalyst2

Caption: The catalytic cycle of Fischer-Speier esterification initiated by a Brønsted acid.

Safety and Handling

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While specific documented applications of this compound as a catalyst are limited in the surveyed literature, its chemical properties strongly suggest its utility as a Brønsted acid catalyst in a range of organic reactions. The provided generalized protocols for esterification and acetal formation, based on the use of similar sulfonic acids, offer a solid foundation for researchers to develop specific applications for this compound. Empirical optimization of reaction parameters will be necessary to achieve high efficiency and yields.

References

Application Notes and Protocols: 3,5-Dimethylbenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylbenzenesulfonic acid as a catalyst in key organic synthesis reactions. While specific examples with this particular sulfonic acid are not extensively documented in publicly available literature, its properties as a strong acid catalyst are analogous to other commonly used arenesulfonic acids, such as p-toluenesulfonic acid. The following protocols are based on established procedures for related catalysts and serve as a detailed guide for employing this compound in similar transformations.

Synthesis of this compound

This compound is readily prepared by the sulfonation of m-xylene. This process involves the electrophilic aromatic substitution of m-xylene with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • m-Xylene

  • Fuming sulfuric acid (20% SO₃)

  • Ice bath

  • Water

  • Sodium chloride

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place 106 g (1.0 mole) of m-xylene.

  • Cool the flask in an ice bath to maintain a temperature of 20-40°C.

  • With vigorous stirring, slowly add 150 g of fuming sulfuric acid (20% SO₃) over a period of two hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, heat the reaction mixture to 90-95°C for 2.25 hours.

  • Cool the reaction mixture to room temperature and then carefully add 138 g of water while maintaining the temperature between 30-40°C.

  • To isolate the product, "salt out" the sulfonic acid by adding a saturated solution of sodium chloride, which will cause the sodium salt of this compound to precipitate.

  • Filter the precipitate and wash it with a cold, saturated sodium chloride solution.

  • The free acid can be obtained by careful acidification of an aqueous solution of the sodium salt with a strong acid (e.g., HCl) followed by recrystallization.

Safety Precautions: Fuming sulfuric acid is extremely corrosive and reactive. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application in the Synthesis of Substituted Quinolines (Friedländer Synthesis)

The Friedländer synthesis is a classical method for the preparation of quinolines, which are important structural motifs in many pharmaceuticals and bioactive molecules. The reaction involves the acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Arenesulfonic acids are effective catalysts for this transformation.

Application Note: Catalysis of Friedländer Quinoline Synthesis

This compound can serve as an efficient and cost-effective Brønsted acid catalyst for the Friedländer synthesis of quinolines. Its strong acidity facilitates both the initial aldol condensation and the subsequent cyclization and dehydration steps. The use of an organocatalyst like this compound avoids the need for harsh mineral acids or metal-based catalysts.

General Reaction Scheme:

G reactant1 2-Aminoaryl Ketone/Aldehyde intermediate1 reactant1->intermediate1 + reactant2 α-Methylene Carbonyl reactant2->intermediate1 catalyst This compound product Substituted Quinoline catalyst->product Catalyst water H₂O product->water - intermediate1->product

Caption: General workflow for the Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • This compound

  • Toluene

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and this compound (0.1 mmol, 10 mol%).

  • Add a suitable solvent such as toluene (20 mL).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue the reaction until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

ParameterCondition
Reactants 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound
Catalyst This compound
Catalyst Loading 5-20 mol%
Solvent Toluene, Ethanol, or solvent-free
Temperature 80-120°C
Reaction Time 2-12 hours
Typical Yield 70-95% (based on analogous sulfonic acids)

Table 1: Typical reaction parameters for the Friedländer synthesis catalyzed by arenesulfonic acids.

Application in the Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are a class of compounds with a wide range of biological activities, including anticancer and antioxidant properties. They are typically synthesized through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by Brønsted acids.

Application Note: Catalysis of Bis(indolyl)methane Synthesis

This compound is an excellent candidate for catalyzing the synthesis of bis(indolyl)methanes. It activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by two equivalents of indole. The reaction generally proceeds under mild conditions with high efficiency.

Reaction Pathway:

G Indole Indole Intermediate1 Activated Carbonyl Indole->Intermediate1 + Intermediate2 Indolylcarbinol Intermediate Indole->Intermediate2 + Aldehyde Aldehyde/Ketone Aldehyde->Intermediate1 + H⁺ (from Catalyst) Catalyst This compound Catalyst->Aldehyde Intermediate1->Intermediate2 Product Bis(indolyl)methane Intermediate2->Product - H₂O, - H⁺

Caption: Proposed mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes.

Experimental Protocol: Synthesis of a Bis(indolyl)methane

Materials:

  • Indole

  • Benzaldehyde

  • This compound

  • Acetonitrile

Procedure:

  • To a solution of indole (2 mmol) and benzaldehyde (1 mmol) in acetonitrile (10 mL), add this compound (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure bis(indolyl)methane.

ParameterCondition
Reactants Indole, Aldehyde/Ketone
Catalyst This compound
Catalyst Loading 1-10 mol%
Solvent Acetonitrile, Ethanol, or solvent-free
Temperature Room temperature to 60°C
Reaction Time 0.5-4 hours
Typical Yield 85-98% (based on analogous sulfonic acids)

Table 2: Typical reaction parameters for the synthesis of bis(indolyl)methanes catalyzed by arenesulfonic acids.

Application in the Esterification of Fatty Acids

Esterification is a fundamental reaction in organic synthesis, with wide applications in the production of pharmaceuticals, polymers, and biofuels. The Fischer esterification, the reaction of a carboxylic acid with an alcohol, is typically catalyzed by a strong acid.

Application Note: Catalysis of Fatty Acid Esterification

This compound can be employed as a catalyst for the esterification of fatty acids. Its organic nature provides good solubility in the reaction medium, and its strong acidity ensures efficient catalysis. It offers a less corrosive alternative to mineral acids like sulfuric acid.

Experimental Workflow:

G start Combine Fatty Acid, Alcohol, and Catalyst react Heat to Reflux with Water Removal start->react workup Neutralize, Wash, and Dry react->workup purify Purify by Distillation or Chromatography workup->purify product Fatty Acid Ester purify->product

Caption: A typical experimental workflow for fatty acid esterification.

Experimental Protocol: Esterification of Oleic Acid

Materials:

  • Oleic acid

  • Ethanol

  • This compound

  • Toluene

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask connected to a Dean-Stark apparatus, combine oleic acid (1 mol), ethanol (3 mol), and this compound (0.02 mol, 2 mol%).

  • Add toluene as an azeotropic solvent to facilitate water removal.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent and excess alcohol under reduced pressure. The resulting fatty acid ester can be further purified by distillation if necessary.

ParameterCondition
Reactants Carboxylic Acid, Alcohol
Catalyst This compound
Catalyst Loading 1-5 mol%
Solvent Toluene or excess alcohol
Temperature Reflux temperature of the solvent/alcohol
Reaction Time 4-24 hours
Typical Yield >90% (based on analogous sulfonic acids)

Table 3: Typical reaction parameters for the esterification of fatty acids catalyzed by arenesulfonic acids.

References

Application Note: HPLC Analysis of 3,5-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 3,5-dimethylbenzenesulfonic acid using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection. The developed protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it ideal for quality control and research applications.

Introduction

This compound is an aromatic sulfonic acid used in various industrial applications, including as a catalyst in organic synthesis and as an intermediate in the manufacturing of dyes and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and research and development. Due to its polar nature, this compound exhibits poor retention on traditional reversed-phase HPLC columns. To overcome this challenge, this method employs an ion-pairing agent to enhance retention and achieve optimal chromatographic separation.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • HPLC Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm

  • Software: OpenLab CDS ChemStation Edition or equivalent

  • Analytical Balance: Mettler Toledo XPE205 or equivalent

  • pH Meter: Beckman Coulter PHI 410 or equivalent

  • Volumetric glassware: Class A

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Tetrabutylammonium hydroxide (TBAH) solution (40% in water)

  • Phosphoric acid (85%)

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

ParameterCondition
Column Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 5 mM Tetrabutylammonium hydroxide in water, pH adjusted to 6.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 10 minutes; hold at 60% B for 2 minutes; return to 20% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 15 minutes
Preparation of Solutions

Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1.4 mL of 40% tetrabutylammonium hydroxide solution to approximately 900 mL of HPLC-grade water. Adjust the pH to 6.5 with 10% phosphoric acid. Bring the final volume to 1000 mL with HPLC-grade water. Filter through a 0.45 µm nylon filter before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent. The final concentration should fall within the calibration range. If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Results and Discussion

The developed IP-RP-HPLC method provides excellent separation and quantification of this compound. The use of tetrabutylammonium hydroxide as an ion-pairing agent effectively retains the analyte on the C18 stationary phase, resulting in a well-defined and symmetrical peak.

Method Validation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels. The detector response was found to be linear over the concentration range of 1-100 µg/mL.

ParameterResult
Correlation Coefficient (r²) > 0.999
Calibration Range 1 - 100 µg/mL

Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution at 50 µg/mL.

ParameterResult
Repeatability (%RSD) < 1.0%
Intermediate Precision (%RSD) < 2.0%

Accuracy: The accuracy of the method was assessed by a spike and recovery study. A known amount of this compound was added to a placebo sample at three concentration levels.

Spiked LevelMean Recovery (%)
Low99.5
Medium101.2
High98.9

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The ion-pair reversed-phase HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, accurate, and precise, making it a valuable tool for quality control and research in the chemical

Application Notes and Protocols: 1H NMR Characterization of 3,5-dimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethylbenzenesulfonic acid is an aromatic organic compound with applications in various chemical syntheses and as a potential counterion in drug formulation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such molecules. These application notes provide a detailed protocol and predicted data for the ¹H NMR characterization of this compound, facilitating its unambiguous identification and quality control.

Predicted ¹H NMR Data

Due to the substitution pattern of this compound, a distinct ¹H NMR spectrum is expected. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the methyl groups (-CH₃) are weakly electron-donating, leading to a slight shielding effect. The predicted ¹H NMR spectral data are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6 (Aromatic)7.5 - 7.8Singlet (s)2H
H-4 (Aromatic)7.3 - 7.5Singlet (s)1H
-CH₃ (Methyl)2.3 - 2.5Singlet (s)6H
-SO₃H (Sulfonic Acid)10.0 - 12.0Singlet (s), broad1H

Note: The chemical shift of the sulfonic acid proton is highly dependent on the solvent, concentration, and water content, and it may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O), 0.6-0.7 mL

    • High-quality 5 mm NMR tube and cap

    • Pasteur pipette and glass wool

    • Vial for dissolution

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for sulfonic acids due to its ability to dissolve the compound and slow down the exchange of the acidic proton.

    • Gently agitate the vial to ensure the complete dissolution of the sample.

    • To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover both aromatic and aliphatic regions, as well as the acidic proton.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectral correlations for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Experimental workflow for ¹H NMR characterization.

structure_spectrum_correlation cluster_structure Chemical Structure cluster_spectrum Predicted ¹H NMR Spectrum img aromatic_protons H-2, H-6, H-4 (7.3 - 7.8 ppm) methyl_protons -CH₃ (2.3 - 2.5 ppm) sulfonic_proton -SO₃H (10.0 - 12.0 ppm) p1->sulfonic_proton p2->aromatic_protons p3->aromatic_protons p4->methyl_protons p5->methyl_protons

Caption: Correlation of structure to predicted ¹H NMR signals.

Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For aromatic sulfonic acids, such as 3,5-dimethylbenzenesulfonic acid, IR spectroscopy is particularly useful for confirming the presence and investigating the bonding environment of the sulfonic acid moiety (-SO₃H). The vibrational frequencies of the sulfonyl (SO₂) and hydroxyl (O-H) groups provide a characteristic spectral fingerprint. These vibrational modes are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding.

This document provides detailed protocols for the preparation and analysis of solid samples of this compound using IR spectroscopy and presents a summary of the characteristic vibrational frequencies for the sulfonic acid group in aromatic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the infrared spectrum of a solid sample like this compound. The choice of method may depend on the available equipment and the specific requirements of the analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for solid samples that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a KBr matrix.

  • Sample Preparation: Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Grinding: Gently grind the this compound to a fine powder using an agate mortar and pestle. Add the KBr and continue to grind the mixture until it is a homogenous, fine powder. The goal is to reduce particle size to minimize scattering of the IR radiation.

  • Pellet Formation: Transfer the powder to a KBr pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected beforehand.

Thin Solid Film Method

This method is suitable for soluble solid samples and provides a quick alternative to the KBr pellet method.[1]

  • Sample Dissolution: Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent in which it is soluble (e.g., acetone or methylene chloride).[1]

  • Film Formation: Place a drop of the resulting solution onto a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[1]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and collect the spectrum.[1] If the signal is too weak, another drop of the solution can be added and the solvent evaporated to increase the film thickness.[1]

Data Presentation: Characteristic IR Absorptions of Aromatic Sulfonic Acids

The following table summarizes the characteristic vibrational frequencies of the sulfonic acid group in aromatic compounds, including data reported for compounds structurally similar to this compound.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
O-H Stretching (in -SO₃H) 3200 - 2500Broad, StrongThis broad absorption is characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.
Asymmetric SO₂ Stretching (ν_as(SO₂)) ~1350StrongA strong and characteristic absorption for the sulfonyl group.[1] For some related compounds, a strong S=O stretching vibration is observed around 1208 cm⁻¹.[2]
Symmetric SO₂ Stretching (ν_s(SO₂)) ~1160StrongAnother strong and characteristic absorption for the sulfonyl group.[1] For some related compounds, a strong S=O stretching vibration is seen at ~1120 cm⁻¹.[2]
S-O(H) Stretching (ν(S-OH)) ~900MediumThis band is associated with the stretching of the single bond between the sulfur and the hydroxyl oxygen.[1]
Aromatic C-H Stretching 3100 - 3000MediumCharacteristic of C-H bonds on the benzene ring.
Methyl C-H Stretching 2980 - 2850MediumArises from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups of this compound.
Aromatic C=C Stretching 1600 - 1450Medium-WeakThese absorptions are due to the skeletal vibrations of the benzene ring.
SO₂ Bending (Scissoring, Wagging, Rocking) 650 - 500Medium-WeakThese bands correspond to the deformation vibrations of the sulfonyl group.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start: Obtain this compound Sample method_choice Select Preparation Method prep_start->method_choice atr ATR: Place sample on crystal method_choice->atr ATR kbr KBr Pellet: Grind with KBr and press pellet method_choice->kbr KBr film Thin Film: Dissolve and evaporate on salt plate method_choice->film Film place_sample Place Sample in Spectrometer atr->place_sample kbr->place_sample film->place_sample bg_scan Acquire Background Spectrum place_sample->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_spectrum Process Spectrum (e.g., baseline correction) sample_scan->process_spectrum peak_picking Identify Peak Frequencies process_spectrum->peak_picking assign_peaks Assign Vibrational Modes peak_picking->assign_peaks compare_data Compare with Reference Data assign_peaks->compare_data report Generate Report compare_data->report

Figure 1. Workflow for IR Spectroscopy of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3,5-dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 3,5-dimethylbenzenesulfonic acid using mass spectrometry. The methodologies outlined below are based on established practices for the analysis of related aromatic sulfonic acids and can be adapted for specific instrumentation and research needs.

Introduction

This compound is an aromatic sulfonic acid derivative. Accurate and sensitive quantification of this and related compounds is crucial in various fields, including chemical synthesis, environmental monitoring, and as a counter-ion in pharmaceutical formulations. This document details the application of Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for the analysis of this compound.

Chemical Properties:

  • Molecular Formula: C₈H₁₀O₃S

  • Molecular Weight: 186.23 g/mol

  • Structure: A benzene ring substituted with two methyl groups at positions 3 and 5, and a sulfonic acid group at position 1.

Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the detection and quantification of sulfonic acids. Electrospray ionization (ESI) is a commonly employed technique for these polar and non-volatile compounds.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be required for specific sample matrices and instrumentation.

2.1. Sample Preparation

The sample preparation method will depend on the sample matrix.

  • For well-dissolved, clean samples (e.g., reaction mixtures in a compatible solvent):

    • Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.

  • For complex matrices (e.g., biological fluids, environmental samples): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

    • SPE Protocol (General):

      • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based cartridge) according to the manufacturer's instructions.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge to remove impurities.

      • Elute the analyte of interest with an appropriate solvent.

      • Evaporate the eluent and reconstitute the residue in the mobile phase.

2.2. Liquid Chromatography (LC) Method

A reverse-phase HPLC or UPLC system is suitable for the separation of this compound.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate (for MS compatibility)
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or as the neat solvent
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. A starting point could be 5-10% B, increasing to 95% B over several minutes.

2.3. Mass Spectrometry (MS) Method

A tandem quadrupole or high-resolution mass spectrometer (e.g., QTOF) with an electrospray ionization (ESI) source is recommended.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 2.5 - 3.5 kV
Cone Voltage 20 - 40 V (Optimize for the specific compound)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Data Acquisition Mode Full Scan: To identify the molecular ion. Selected Ion Recording (SIR): For quantification of the parent ion. Multiple Reaction Monitoring (MRM): For enhanced selectivity and sensitivity in quantification (requires a tandem MS).
Expected Ion [M-H]⁻ at m/z 185.03
MRM Transition (example) Precursor Ion: 185.03. Product Ion: A characteristic fragment (e.g., m/z 80, corresponding to SO₃⁻). The collision energy will need to be optimized.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table for reporting quantitative results for related compounds, which can be adapted for this compound once the method is validated.

Table 1: Example Quantitative Performance Data for Aromatic Sulfonates

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Benzenesulfonic acid2.62157.0080.00~1.0~3.0
p-Toluenesulfonic acid3.15171.0190.90~1.0~3.0
This compound To be determined185.03 To be determinedTo be determinedTo be determined

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are highly dependent on the instrument and method.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Filtration Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE LC_Injection LC Injection Dilution->LC_Injection SPE->LC_Injection LC_Separation LC Separation (C18 Column) LC_Injection->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS Detection (Negative Mode) ESI->MS_Detection Data_Acquisition Data Acquisition (Full Scan/SIR/MRM) MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the LC-MS analysis of this compound.

Logical Relationship for MRM-based Quantification

The following diagram illustrates the logical relationship in a Multiple Reaction Monitoring (MRM) experiment for quantifying this compound.

mrm_logic parent Parent Ion [M-H]⁻ (m/z 185.03) fragment Characteristic Fragment Ion (e.g., SO₃⁻ at m/z 80) parent->fragment Collision-Induced Dissociation (CID) signal Specific Signal for Quantification fragment->signal Detection

Caption: Logical flow of an MRM experiment for quantification.

Application Notes and Protocols: Sulfonation of 3,5-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic sulfonation is a significant electrophilic aromatic substitution reaction in organic synthesis, yielding aryl sulfonic acids that serve as versatile intermediates in the production of dyes, detergents, and pharmaceutical compounds.[1] The introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring can modify the parent molecule's solubility, reactivity, and biological activity.[2] This document provides a detailed protocol for the sulfonation of 3,5-dimethylbenzene (m-xylene), a common starting material in the synthesis of various specialty chemicals. The primary product of this reaction is 3,5-dimethylbenzenesulfonic acid. The reaction proceeds by treating 3,5-dimethylbenzene with a sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).[2]

Reaction Scheme

The sulfonation of 3,5-dimethylbenzene primarily yields the 4-sulfonic acid derivative due to the directing effects of the two methyl groups.

Quantitative Data Summary

The following table summarizes various reaction conditions for the sulfonation of 3,5-dimethylbenzene (m-xylene) as reported in the literature.

ParameterCondition 1Condition 2Condition 3
Sulfonating Agent Fuming Sulfuric Acid (20% SO₃)96% Sulfuric Acid70-80 wt% Sulfuric Acid
Reactant Ratio (m-xylene:Sulfonating Agent) 1:1.5 (molar)Not specified1:1.3-1.9 (molar)
Temperature Initial: 20-40°C, then 90-95°CReflux (approx. 140°C)70-80°C
Reaction Time 2 hours addition, 2.25 hours heating1.5 hoursContinuous reaction
Notes Laboratory scale synthesis.[3]Process for preparing salts.[4]Continuous industrial process for high purity product.[5]

Experimental Workflow Diagram

Sulfonation_Workflow Experimental Workflow for Sulfonation of 3,5-Dimethylbenzene cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Charge 3,5-dimethylbenzene to reactor add_acid Slowly add sulfonating agent (e.g., fuming sulfuric acid) while cooling (20-40°C) start->add_acid heat Heat the reaction mixture (e.g., 90-95°C) add_acid->heat cool Cool the reaction mixture heat->cool quench Carefully pour onto ice/water cool->quench precipitate Precipitate the product quench->precipitate filter Filter the solid product precipitate->filter recrystallize Recrystallize from a suitable solvent (e.g., water or aqueous ethanol) filter->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the product (e.g., NMR, IR, Melting Point) dry->characterize

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale procedure for the sulfonation of 3,5-dimethylbenzene using fuming sulfuric acid.

Materials:

  • 3,5-Dimethylbenzene (m-xylene), reagent grade

  • Fuming sulfuric acid (20% SO₃)

  • Deionized water

  • Ice

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with a temperature controller

  • Condenser

  • Buchner funnel and filter flask

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.6 g (0.1 mol) of 3,5-dimethylbenzene.

    • Place the flask in an ice bath to maintain a low temperature.

    • Set up a dropping funnel containing 15.0 g of fuming sulfuric acid (20% SO₃).

  • Sulfonation Reaction:

    • While stirring the 3,5-dimethylbenzene, slowly add the fuming sulfuric acid from the dropping funnel over a period of approximately 2 hours.[3]

    • Carefully monitor the temperature and maintain it between 20-40°C during the addition.[3]

    • After the addition is complete, remove the ice bath and attach a condenser to the flask.

    • Heat the reaction mixture to 90-95°C and maintain this temperature for 2.25 hours with continuous stirring.[3]

  • Work-up and Isolation:

    • After the heating period, cool the reaction mixture to room temperature.

    • In a separate beaker, prepare a mixture of 100 g of crushed ice and 100 mL of cold deionized water.

    • Slowly and carefully pour the cooled reaction mixture into the ice-water mixture with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • The this compound will precipitate as a white solid.

    • Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with small portions of cold deionized water to remove any residual sulfuric acid. Check the pH of the filtrate to ensure it is neutral.

  • Purification:

    • The crude product can be purified by recrystallization.[2]

    • Transfer the solid to a beaker and add a minimal amount of hot deionized water to dissolve it. If the product is highly soluble, an aqueous ethanol solution can be used.

    • Once dissolved, allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying and Characterization:

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

    • The final product can be characterized by techniques such as ¹H NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity.[2]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated and fuming sulfuric acid are extremely corrosive and will cause severe burns upon contact with skin. Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the reaction mixture to water is highly exothermic and can cause splashing. Perform this step slowly and with caution.

  • 3,5-Dimethylbenzene is flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for 3,5-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety precautions for 3,5-dimethylbenzenesulfonic acid (CAS No. 18023-22-8). It is intended to supplement, not replace, institutional safety protocols and Material Safety Data Sheets (MSDS).

Chemical and Physical Properties

This compound is an aromatic sulfonic acid.[1] Sulfonic acids are known for their strong acidity.[1] The properties of this compound are summarized below. Data for the specific 3,5-isomer is limited, and therefore, data for related isomers or the general class of sulfonic acids are included for reference.

PropertyValueSource
Molecular Formula C₈H₁₀O₃S[2][3]
Molecular Weight 186.23 g/mol [2][3]
Appearance White to light yellow/red powder or crystalsChemBK
Density 1.286 g/cm³ (estimate)[2]
pKa ~ -2 to -6 (general for sulfonic acids)[1]
Flash Point No information available
Permissible Exposure Limits (PEL, TLV) Not established[2][4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Handling Solid or Solution goggles ANSI-approved Safety Goggles or Face Shield start->goggles Eye Protection gloves Nitrile or other chemically resistant gloves start->gloves Hand Protection coat Lab Coat start->coat Body Protection respirator Use Fume Hood or wear NIOSH-approved respirator for dust/aerosols start->respirator Respiratory Protection Incompatibility Compound 3,5-Dimethylbenzenesulfonic Acid Bases Bases (e.g., NaOH, Amines) Compound->Bases Exothermic Neutralization Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Compound->Oxidizers Potential for vigorous reaction Metals Active Metals (e.g., Na, K, Zn) Compound->Metals Generates flammable H₂ gas Carbonates Carbonates & Bicarbonates (e.g., NaHCO₃) Compound->Carbonates Generates CO₂ gas Spill_Response spill Spill Occurs evacuate Evacuate immediate area and ensure ventilation spill->evacuate ppe Wear appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain neutralize For small spills, cautiously neutralize with sodium bicarbonate or other suitable base contain->neutralize collect Sweep or shovel into a suitable, labeled container for disposal neutralize->collect dispose Dispose of waste according to institutional and local regulations collect->dispose

References

Application Notes and Protocols for the Use of 3,5-Dimethylbenzenesulfonic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 3,5-dimethylbenzenesulfonic acid as a precursor in the manufacturing of azo dyes. The primary route involves the conversion of this compound into the key intermediate, 2-amino-3,5-dimethylbenzenesulfonic acid, which then serves as the diazo component in azo coupling reactions to produce a variety of dyes.

Overview of the Synthetic Pathway

The utilization of this compound in dye manufacturing is typically indirect. It first undergoes a two-step conversion to 2-amino-3,5-dimethylbenzenesulfonic acid. This intermediate is then diazotized and coupled with various aromatic compounds, such as naphthol derivatives, to form azo dyes.

G cluster_0 Synthesis of Key Intermediate cluster_1 Azo Dye Synthesis This compound This compound 3,5-Dimethyl-2-nitrobenzenesulfonic Acid 3,5-Dimethyl-2-nitrobenzenesulfonic Acid 2-Amino-3,5-dimethylbenzenesulfonic Acid 2-Amino-3,5-dimethylbenzenesulfonic Acid Diazonium Salt Diazonium Salt Coupling Component Coupling Component Azo Dye Azo Dye

Experimental Protocols

2.1. Synthesis of 2-Amino-3,5-dimethylbenzenesulfonic Acid (Intermediate)

This synthesis is a two-step process involving the nitration of this compound followed by the reduction of the nitro group.

Step 1: Nitration of this compound

  • Principle: An electrophilic aromatic substitution where the nitro group (-NO2) is introduced onto the benzene ring.

  • Protocol:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 186.2 g (1.0 mol) of this compound.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add 300 mL of concentrated sulfuric acid (98%) while maintaining the temperature below 10 °C.

    • Once the acid has dissolved, slowly add a nitrating mixture of 69.0 g (1.1 mol) of nitric acid (70%) and 150 mL of concentrated sulfuric acid from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C.

    • After the addition is complete, continue stirring at 5 °C for 2 hours.

    • Pour the reaction mixture onto 1 kg of crushed ice with stirring.

    • The product, 3,5-dimethyl-2-nitrobenzenesulfonic acid, will precipitate.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 3,5-Dimethyl-2-nitrobenzenesulfonic Acid

  • Principle: The nitro group is reduced to an amino group (-NH2) using a suitable reducing agent.

  • Protocol:

    • In a three-necked flask equipped with a stirrer, thermometer, and condenser, suspend 231.2 g (1.0 mol) of 3,5-dimethyl-2-nitrobenzenesulfonic acid in 1 L of water.

    • Heat the mixture to 80 °C and add 250 g (4.5 mol) of iron powder in portions.

    • Add 20 mL of concentrated hydrochloric acid dropwise to catalyze the reaction.

    • Maintain the temperature at 90-95 °C with vigorous stirring for 4-6 hours, until the reaction is complete (disappearance of the yellow color).

    • Add sodium carbonate to the hot solution to precipitate iron as iron(II,III) oxide and adjust the pH to 8-9.

    • Filter the hot solution to remove the iron oxide sludge.

    • Acidify the filtrate with hydrochloric acid to a pH of 3-4.

    • The product, 2-amino-3,5-dimethylbenzenesulfonic acid, will crystallize upon cooling.

    • Filter the crystals, wash with a small amount of cold water, and dry.

2.2. Synthesis of Azo Dyes

The following protocols describe the synthesis of two common azo dyes using 2-amino-3,5-dimethylbenzenesulfonic acid as the diazo component.

2.2.1. Synthesis of C.I. Acid Orange 9 [1]

  • Principle: Diazotization of 2-amino-3,5-dimethylbenzenesulfonic acid followed by azo coupling with 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid.[1]

G 2-Amino-3,5-dimethylbenzenesulfonic Acid 2-Amino-3,5-dimethylbenzenesulfonic Acid Diazonium Salt Diazonium Salt 2-Amino-3,5-dimethylbenzenesulfonic Acid->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5°C) C.I. Acid Orange 9 C.I. Acid Orange 9 Diazonium Salt->C.I. Acid Orange 9 Azo Coupling (Alkaline conditions) 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid->C.I. Acid Orange 9

  • Protocol:

    • Diazotization:

      • Dissolve 20.1 g (0.1 mol) of 2-amino-3,5-dimethylbenzenesulfonic acid in 200 mL of water containing 4.0 g (0.1 mol) of sodium hydroxide.

      • Cool the solution to 0-5 °C in an ice bath.

      • Add 25 mL of 4M hydrochloric acid.

      • Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

      • Stir for 30 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper.

    • Coupling:

      • In a separate beaker, dissolve 30.3 g (0.1 mol) of 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid in 300 mL of water with the addition of sodium carbonate to achieve a pH of 8-9.

      • Cool this solution to 5-10 °C.

      • Slowly add the diazonium salt solution to the coupling component solution with constant stirring, maintaining the pH at 8-9 by adding sodium carbonate solution.

      • Stir the reaction mixture for 4-6 hours, allowing the temperature to slowly rise to room temperature.

    • Isolation:

      • Salt out the dye by adding sodium chloride until precipitation is complete.

      • Filter the precipitated dye and wash with a saturated sodium chloride solution.

      • Dry the dye in an oven at 60-70 °C.

2.2.2. Synthesis of C.I. Food Red 2

  • Principle: Diazotization of 2-amino-3,5-dimethylbenzenesulfonic acid followed by azo coupling with 5-hydroxynaphthalene-1-sulfonic acid.

G 2-Amino-3,5-dimethylbenzenesulfonic Acid 2-Amino-3,5-dimethylbenzenesulfonic Acid Diazonium Salt Diazonium Salt 2-Amino-3,5-dimethylbenzenesulfonic Acid->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5°C) C.I. Food Red 2 C.I. Food Red 2 Diazonium Salt->C.I. Food Red 2 Azo Coupling (Alkaline conditions) 5-Hydroxynaphthalene-1-sulfonic acid 5-Hydroxynaphthalene-1-sulfonic acid 5-Hydroxynaphthalene-1-sulfonic acid->C.I. Food Red 2

  • Protocol:

    • Diazotization:

      • Prepare the diazonium salt of 2-amino-3,5-dimethylbenzenesulfonic acid as described in section 2.2.1.

    • Coupling:

      • Dissolve 22.4 g (0.1 mol) of 5-hydroxynaphthalene-1-sulfonic acid in 250 mL of water containing sodium carbonate to maintain a pH of 9-10.

      • Cool the solution to 5-10 °C.

      • Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the pH at 9-10 with sodium carbonate solution.

      • Continue stirring for 3-5 hours.

    • Isolation:

      • Precipitate the dye by adding sodium chloride.

      • Filter the product, wash with a saturated sodium chloride solution, and dry.

Data Presentation

Table 1: Reactants and Expected Products

Starting MaterialIntermediateDiazo ComponentCoupling ComponentProduct Dye
This compound3,5-Dimethyl-2-nitrobenzenesulfonic Acid2-Amino-3,5-dimethylbenzenesulfonic Acid6-Acetamido-4-hydroxynaphthalene-2-sulfonic acidC.I. Acid Orange 9
This compound3,5-Dimethyl-2-nitrobenzenesulfonic Acid2-Amino-3,5-dimethylbenzenesulfonic Acid5-Hydroxynaphthalene-1-sulfonic acidC.I. Food Red 2

Table 2: Quantitative Data for Dye Synthesis

Product DyeMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearanceλmax (nm) in Water
C.I. Acid Orange 9C20H17N3Na2O8S2537.48[1]85-90Red-light orange powder[1]~485
C.I. Food Red 2C18H15N2NaO4S394.3888-95Red powder~508

Note: Yields and λmax values are typical and may vary depending on reaction conditions and purity of reagents.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Azo dyes should be handled with care as some are potential irritants or have other toxicological properties.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

References

Application Notes: 3,5-Dimethylbenzenesulfonic Acid in Detergent Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dimethylbenzenesulfonic acid, an isomer of xylene sulfonic acid, and more commonly its sodium salt (sodium xylene sulfonate - SXS), is a critical component in the formulation of a wide range of cleaning products, particularly liquid detergents.[1][2][3] It belongs to a class of compounds known as hydrotropes.[4] Hydrotropes are amphiphilic substances that enhance the solubility of hydrophobic (non-polar) compounds in aqueous solutions.[4][5] Unlike traditional surfactants, the hydrophobic part of a hydrotrope is generally too small to cause spontaneous micelle formation on its own.[4] Their primary role in detergent formulations is to act as a solubilizer, coupling agent, and viscosity modifier, which allows for the creation of stable, clear, and concentrated liquid products.[2][3][6]

The industrial application of hydrotropes like this compound (or its salt) is significant, with concentrations in cleaning and personal care products ranging from 0.1% to 15%.[4] They are indispensable for preventing phase separation, reducing viscosity, and lowering the cloud point of complex formulations that contain high concentrations of surfactants, builders, and other additives.[2][3][4]

Mechanism of Action: Hydrotropy

The primary function of this compound in a detergent is to increase the solubility of other, less soluble organic ingredients, such as non-ionic surfactants, in the aqueous base. The molecule has a distinct structure: a hydrophilic (water-attracting) sulfonate group and a hydrophobic (water-repelling) dimethylbenzene ring.[2][4][5]

This amphiphilic nature allows it to act as a bridge between water and insoluble surfactant molecules.[5] It disrupts the highly ordered structure of water, creating pockets where the hydrophobic tails of surfactant molecules can reside, thereby preventing them from aggregating and separating from the solution. This process, known as hydrotropy, differs from micellar solubilization used by surfactants for cleaning, as hydrotropes typically do not form well-defined micelles on their own.[4] By keeping all components uniformly dispersed, it ensures the stability and clarity of the final product.[3]

G cluster_0 Aqueous Detergent Base (Water) cluster_1 Addition of Hydrotrope cluster_2 Stable Detergent Solution Water Water Molecules (Polar) Surfactant_Agg Insoluble Surfactant Aggregates (Phase Separation) Water_H Water Molecules Hydrotrope This compound (Hydrotrope) Surfactant_Agg->Hydrotrope Problem Solubilized_Surf Solubilized Surfactant Molecules (Stable & Dispersed) Hydrotrope->Solubilized_Surf Solution: Increases Solubility Hydrotrope_Mol Hydrotrope Molecules Hydrotrope_Mol->Solubilized_Surf Interacts with

Caption: Mechanism of Hydrotropic Solubilization.

Key Applications and Performance Data

This compound (as its sodium salt, SXS) is utilized across a variety of detergent types for several key functions:

  • Viscosity Reduction: In highly concentrated liquid detergents, surfactant molecules can form gel-like structures, leading to unacceptably high viscosity. SXS breaks up these structures, reducing viscosity and ensuring the product is easily pourable.[2][3]

  • Cloud Point Elevation: The cloud point is the temperature at which a detergent solution becomes cloudy as components begin to separate.[7][8] SXS increases the cloud point, ensuring the product remains clear and stable across a wider range of storage and usage temperatures.[2]

  • Coupling Agent: It acts as a "coupling agent" to bind otherwise incompatible ingredients (like surfactants and inorganic builders) into a single, stable phase.[1][2]

  • Improved Processing: By controlling viscosity and solubility, it aids in the manufacturing process of detergents.[2]

Table 1: Example Formulation of a Heavy-Duty Liquid Detergent

ComponentFunctionWeight Percentage (%)
C12-C22 Alkane Sulfonate (Surfactant)Primary Cleaning Agent5 - 20%
Tetrapotassium Pyrophosphate (Builder)Sequesters hard water ions10 - 30%
Sodium Xylene Sulfonate (Hydrotrope) Solubilizer, Stabilizer 1 - 8%
WaterSolvent40 - 85%
Source: Data adapted from patent information describing liquid heavy-duty detergent compositions.[9]

Table 2: Performance Characteristics of Sodium Xylene Sulfonate (SXS)

ParameterTypical Value / ObservationReference
FormWhite crystalline powder[10]
Active Concentration (as solution)40% or 93% commonly available[6][10]
Solubility in Water (20°C)40g / 100mL[10]
FunctionHydrotrope, solubilizer, coupling agent, cloud point depressant[2][10]
Key BenefitAllows for higher concentration of active ingredients, prevents gelling[11]

Experimental Protocols

The following protocols outline standard methodologies for evaluating the performance of this compound or its salts in a model liquid detergent formulation.

G P1 Protocol 1: Formulation Preparation P2 Protocol 2: Cloud Point Determination P1->P2 Test for Thermal Stability P3 Protocol 3: Viscosity Measurement P1->P3 Test for Flow Properties Data Data Analysis & Comparison P2->Data P3->Data

Caption: Experimental Workflow for Detergent Evaluation.

Protocol 1: Preparation of a Model Liquid Detergent Formulation

Objective: To prepare two liquid detergent formulations: a control and a test sample containing this compound (or its sodium salt) for comparative analysis.

Materials:

  • Linear Alkylbenzene Sulfonate (LAS) or other primary anionic surfactant

  • Non-ionic surfactant (e.g., Alcohol Ethoxylate)

  • Sodium citrate (builder)

  • This compound (or Sodium Xylene Sulfonate)

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Beakers, magnetic stirrer, pH meter, weighing balance

Procedure:

  • Control Formulation: a. To a beaker containing 50g of deionized water, slowly add 20g of LAS while stirring continuously to avoid excessive foaming. b. Add 10g of the non-ionic surfactant and continue stirring until the mixture is homogenous. c. Dissolve 5g of sodium citrate in the mixture. d. Adjust the pH to 8.5-9.5 using a sodium hydroxide solution. e. Add deionized water to bring the total weight to 100g. f. Observe the formulation for clarity and phase separation. Note any cloudiness or gelling.

  • Test Formulation (with Hydrotrope): a. Repeat steps 1a-1c. b. Before pH adjustment, slowly add 4g of this compound (or SXS) and stir until fully dissolved. c. Adjust the pH to 8.5-9.5. d. Add deionized water to bring the total weight to 100g. e. Compare the visual appearance (clarity, homogeneity) of the test formulation against the control.

Protocol 2: Determination of Cloud Point

Objective: To measure the cloud point of the prepared detergent formulations to assess thermal stability.

Materials:

  • Control and Test detergent formulations from Protocol 1

  • Transparent, sealed test tubes or cuvettes

  • Water bath with controlled heating and cooling

  • Thermometer or temperature probe

  • Light source and detector (spectrophotometer) or visual inspection

Procedure:

  • Place a 1% dilution of the detergent formulation in deionized water into a transparent test tube.[7]

  • Place the test tube in a temperature-controlled water bath.

  • Slowly heat the sample while stirring gently.

  • The cloud point is the temperature at which the solution's appearance changes from clear to cloudy or turbid.[7][12]

  • This transition can be determined visually by observing the first sign of cloudiness against a dark background.[12]

  • For more precise measurement, pass a beam of light through the sample and measure the transmitted or scattered light. The cloud point is the temperature at which a sharp decrease in light transmission occurs.[13]

  • Record the cloud point temperatures for both the control and test formulations. A higher cloud point for the test sample indicates a positive effect from the hydrotrope.

Protocol 3: Viscosity Measurement

Objective: To measure and compare the viscosity of the control and test formulations.

Materials:

  • Control and Test detergent formulations from Protocol 1

  • Rotational viscometer (e.g., Brookfield type) or a rheometer[14][15]

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled sample holder or water bath (set to 24°C or another standard temperature).[14]

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a sufficient volume of the detergent sample into the sample holder, ensuring the liquid level covers the spindle to the immersion mark.

  • Allow the sample to equilibrate to the test temperature (e.g., 24°C).[14]

  • Begin rotating the spindle at a defined speed (e.g., 20 RPM). For non-Newtonian fluids, viscosity can be shear-rate dependent, so consistency in speed is crucial.[16]

  • Allow the reading to stabilize and then record the viscosity value in centipoise (cP).

  • Repeat the measurement for both the control and test formulations. A lower viscosity in the test sample demonstrates the effectiveness of the hydrotrope as a thinning agent.

  • This procedure is consistent with standard test methods like ASTM D2196 for non-Newtonian materials.[16][17]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3,5-dimethylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis method for this compound?

A1: The most common synthesis route is the sulfonation of m-xylene (3,5-dimethylbenzene) using a sulfonating agent like concentrated sulfuric acid or oleum. The reaction temperature is typically controlled to ensure selective substitution at the desired position.

Q2: What are the primary impurities in crude this compound?

A2: During the sulfonation of m-xylene, several impurities can form. These include residual sulfuric acid from the reaction, isomeric byproducts such as 2,4- and 2,6-dimethylbenzenesulfonic acid, and sulfones (e.g., tetramethyldiphenylsulfone), which are generated from side reactions. Unreacted m-xylene may also be present.

Q3: What are the recommended general purification strategies?

A3: The most effective purification methods often involve recrystallization, frequently after converting the sulfonic acid to a more easily handled salt (like its sodium salt). For separating challenging isomeric impurities, chromatographic techniques such as ion-exchange chromatography or High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: Which analytical techniques are crucial for assessing the purity of the final product?

A4: To confirm the structural integrity and purity of this compound, several analytical methods are essential. ¹H NMR spectroscopy is used to verify the chemical structure, with aromatic protons typically appearing in the δ 7.6–8.3 ppm range. Reversed-phase HPLC is a powerful tool for quantifying the main compound and detecting any isomeric or other impurities.

Troubleshooting Guide

Q1: My final product shows significant isomeric impurities after a single recrystallization. What should I do?

A1: Isomeric sulfonic acids often have similar solubilities, making separation by simple recrystallization difficult.

  • Cause: Co-crystallization of isomers due to similar physical properties. The sulfonation of m-xylene can produce various isomers, including 2- and 4-substituted products alongside the desired 3,5-isomer.

  • Solution 1: Perform multiple recrystallizations. Varying the solvent system may improve separation.

  • Solution 2: Convert the sulfonic acid mixture to their corresponding salts (e.g., sodium or potassium salts). The different solubilities of these salts may allow for fractional crystallization.

  • Solution 3: For high-purity requirements, employ preparative HPLC or ion-exchange chromatography, which are designed to separate closely related isomers.

Q2: I have detected residual sulfuric acid in my purified product. How can I remove it?

A2: Residual sulfuric acid is a common impurity from the sulfonation reaction.

  • Cause: Incomplete removal or neutralization of the excess sulfonating agent.

  • Solution: The most effective method is to convert the crude sulfonic acid to its sodium salt by careful neutralization with sodium hydroxide or sodium carbonate. The resulting sodium 3,5-dimethylbenzenesulfonate can then be recrystallized from an appropriate solvent (e.g., aqueous ethanol), leaving the inorganic sulfate salts behind in the mother liquor. The purified salt can then be carefully re-acidified to yield the pure sulfonic acid.

Q3: The yield of my purified product is very low. What are the potential reasons?

A3: Low yield can result from issues in both the synthesis and purification stages.

  • Cause 1 (Synthesis): Suboptimal reaction conditions during sulfonation (e.g., incorrect temperature or reaction time) can lead to incomplete reaction or the formation of multiple byproducts.

  • Solution 1 (Synthesis): Optimize the sulfonation reaction. For analogous reactions, temperatures between 80–120°C and careful control of stoichiometric ratios are recommended to minimize byproducts.

  • Cause 2 (Purification): Excessive loss of product during recrystallization, either by using too much solvent or by incomplete precipitation.

  • Solution 2 (Purification): Carefully select the recrystallization solvent and use the minimum amount required to dissolve the compound at elevated temperatures. Ensure the solution is cooled sufficiently to maximize crystal formation.

Q4: My NMR spectrum shows broad or shifted signals. What could be the issue?

A4: Discrepancies in spectroscopic data can arise from several factors.

  • Cause: The presence of water (hydration states) or the formation of salts (counterion effects) can significantly affect the chemical shifts of protons, especially the acidic proton of the sulfonic acid group. Free acids may exhibit broadened signals.

  • Solution: Ensure your sample is thoroughly dried under a high vacuum to remove residual water and solvents. For analysis, use a deuterated solvent like DMSO-d₆. If you suspect salt formation, consider converting the entire sample to either the free acid or a specific salt form before analysis to obtain a clean, consistent spectrum.

Key Experimental Protocols

Protocol 1: Purification by Recrystallization via Sodium Salt Formation

This protocol is adapted from general principles for purifying aromatic acids by converting them to salts.

  • Neutralization: Dissolve the crude this compound in a minimum amount of deionized water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution with stirring until the pH of the solution reaches 6.5-7.0.

  • Hot Filtration (Optional): If insoluble impurities (like sulfones) are present, heat the solution to 80-90°C and perform a hot filtration to remove them.

  • Crystallization: Cool the filtrate slowly to room temperature, then chill in an ice bath (0-5°C) for at least one hour to induce crystallization of sodium 3,5-dimethylbenzenesulfonate.

  • Isolation: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.

  • Drying: Dry the purified sodium salt crystals under a vacuum.

  • Re-acidification: Dissolve the purified sodium salt in a minimum amount of deionized water. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1. The purified this compound will precipitate.

  • Final Isolation: Cool the mixture in an ice bath, collect the purified product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under a high vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general reversed-phase HPLC method suitable for analyzing aromatic sulfonic acids.

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Sample Preparation: Prepare a sample solution of the purified this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatography: Inject the sample onto the column and monitor the elution profile.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected at the analysis wavelength.

Data Presentation

Table 1: Common Impurities and Their Origin

Impurity NameChemical StructureTypical OriginRecommended Removal Method
Sulfuric AcidH₂SO₄Excess sulfonating agent from synthesis.Neutralization and recrystallization of the salt.
2,4-Dimethylbenzenesulfonic acidC₈H₁₀O₃SIsomeric byproduct of m-xylene sulfonation.Fractional crystallization or chromatography.
TetramethyldiphenylsulfoneC₁₆H₁₈O₂SSide reaction during sulfonation.Hot filtration of the dissolved salt form.
m-XyleneC₈H₁₀Unreacted starting material.Volatilization during drying or washing.

Table 2: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (containing 0.1% phosphoric acid or formic acid)
Gradient Isocratic or gradient elution depending on impurity profile.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Visualizations

Optimizing temperature for 3,5-dimethylbenzene sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,5-Dimethylbenzene Sulfonation

This guide provides detailed information, troubleshooting advice, and experimental protocols for the sulfonation of 3,5-dimethylbenzene (m-xylene), tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of 3,5-dimethylbenzene?

The primary product is 3,5-dimethylbenzenesulfonic acid. Due to the directing effects of the two methyl groups at positions 1 and 3, the sulfonic acid group (-SO₃H) is predominantly added to the 4-position, yielding 3,5-dimethylbenzene-4-sulfonic acid.

Q2: What are the common sulfonating agents for this reaction?

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄), and sulfur trioxide (SO₃).[1][2] The choice of agent affects reaction rate and the potential for side reactions.

Q3: Why is temperature control so critical in this reaction?

Temperature control is crucial for several reasons. Higher temperatures can increase the rate of reaction but also promote the formation of undesirable byproducts, such as tetramethyldiphenyl sulfone and disulfonated products.[1][2] Conversely, a temperature that is too low can significantly slow down the reaction rate, making the process economically unviable for larger-scale synthesis.[2]

Q4: Is the sulfonation of 3,5-dimethylbenzene a reversible reaction?

Yes, like many aromatic sulfonation reactions, it is reversible. The forward reaction is favored by using concentrated sulfonating agents. The reverse reaction (desulfonation) can be induced by treating the sulfonic acid with dilute aqueous acid and heat, which is a principle sometimes used in purification.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Sulfonic Acid 1. Reaction temperature is too low: The reaction rate may be too slow for significant conversion.[2]2. Insufficient reaction time: The reaction may not have proceeded to completion.3. Sulfuric acid concentration too low: Water is a byproduct of the reaction, which dilutes the sulfuric acid. If the concentration drops below a certain threshold (e.g., ~68-70 wt%), the reaction rate slows dramatically.[2][5]1. Optimize temperature: Gradually increase the reaction temperature, monitoring for byproduct formation. A common range is 70-80°C.[5]2. Increase reaction time: Allow the reaction to proceed for a longer duration.3. Use excess sulfonating agent: Employing a molar excess of sulfuric acid can help maintain a high concentration throughout the reaction.[2] Alternatively, use a stronger agent like oleum or remove water as it forms (azeotropic distillation).[6]
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high: Elevated temperatures can lead to oxidation and charring of the organic material.2. Contaminants in starting material: Impurities in the 3,5-dimethylbenzene can lead to side reactions.1. Reduce and control temperature: Maintain a consistent temperature within the optimal range (e.g., 70-80°C).[5]2. Use purified starting materials: Ensure the 3,5-dimethylbenzene is of high purity before starting the reaction.
High Levels of Sulfone Byproduct Excessively high reaction temperature: Temperatures above 80°C significantly increase the formation of tetramethyldiphenyl sulfone.[2]Strict temperature control: Maintain the reaction temperature below 80°C to minimize this side reaction.[2]
Difficulty Isolating the Product 1. Product is highly soluble in the reaction mixture. 2. Formation of emulsions during workup. 1. Crystallization: Cool the reaction mixture to induce crystallization of the sulfonic acid. The product can then be isolated by filtration.[5]2. Salting out: Add a salt (e.g., sodium chloride) to the aqueous phase during workup to decrease the solubility of the sulfonic acid salt and promote precipitation.

Experimental Protocol: Sulfonation of 3,5-Dimethylbenzene

This protocol describes a general procedure for the sulfonation of 3,5-dimethylbenzene using concentrated sulfuric acid.

Materials:

  • 3,5-Dimethylbenzene (m-xylene)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Heating mantle with temperature controller

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Charging the Reactor: In a round-bottom flask, add 3,5-dimethylbenzene. Place the flask in an ice bath to cool.

  • Addition of Sulfuric Acid: Slowly add a molar excess (e.g., 1.5 to 1.9 moles of H₂SO₄ per mole of m-xylene) of concentrated sulfuric acid to the cooled 3,5-dimethylbenzene while stirring continuously.[2] The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to the desired temperature (e.g., 70-80°C) using a heating mantle.[5] Maintain this temperature and continue stirring for the desired reaction time (e.g., 1-5 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath. This should cause the this compound to crystallize.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold, concentrated hydrochloric acid to remove residual sulfuric acid.

    • Recrystallize the product from a suitable solvent (e.g., water or a water/acid mixture) for further purification if necessary.

Data Summary: Temperature Effects

Temperature RangeExpected OutcomeKey Considerations
< 70°C Very slow reaction rate.[2]Economically inefficient due to long reaction times required for high conversion.
70 - 80°C Optimal range for good reaction rate while minimizing side reactions.[5]This is the recommended temperature range for achieving high purity 3,5-dimethylbenzene-4-sulfonic acid.
80 - 120°C Increased reaction rate, but significant formation of byproducts.[1]The production of sulfones becomes more pronounced at temperatures above 80°C, complicating purification and reducing the yield of the desired product.[2]

Visualizations

Below are diagrams illustrating the key processes involved in 3,5-dimethylbenzene sulfonation.

Caption: Reaction pathway for the sulfonation of 3,5-dimethylbenzene.

Caption: Experimental workflow for optimizing reaction temperature.

References

Preventing byproduct formation in 3,5-dimethylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3,5-dimethylbenzenesulfonic acid.

Troubleshooting Guide: Minimizing Byproduct Formation

Undesired byproducts in the synthesis of this compound, primarily through the sulfonation of m-xylene, can significantly impact yield and purity. The most common byproducts are isomeric dimethylbenzenesulfonic acids and sulfones. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Presence of Isomeric Byproducts (e.g., 2,4- and 2,6-dimethylbenzenesulfonic acid)

  • Symptom: Spectroscopic analysis (e.g., ¹H NMR, HPLC) of the product mixture shows signals corresponding to isomers other than the desired this compound.

  • Root Cause: The sulfonation of m-xylene can occur at different positions on the aromatic ring. While the 3,5-isomer is a major product, other isomers can form depending on reaction conditions.

  • Corrective Actions:

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 3,5-isomer.

    • Sulfonating Agent: The choice and concentration of the sulfonating agent can influence isomer distribution. Using fuming sulfuric acid (oleum) with a specific SO₃ concentration can offer better selectivity.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization. Monitor the reaction progress and stop it once the desired conversion is achieved.

Problem 2: Formation of Sulfone Byproducts (e.g., Tetramethyldiphenyl Sulfone)

  • Symptom: A solid, often insoluble, byproduct is observed during workup. Analysis by techniques like GC-MS or HPLC confirms the presence of high molecular weight sulfones.

  • Root Cause: Sulfone formation is a common side reaction in aromatic sulfonation, especially at higher temperatures and with a high concentration of the sulfonating agent. It occurs when a molecule of the sulfonic acid reacts with another molecule of the aromatic hydrocarbon.

  • Corrective Actions:

    • Temperature Management: This is the most critical factor. Running the reaction at lower temperatures significantly reduces the rate of sulfone formation.

    • Stoichiometry: Use a carefully controlled molar ratio of the sulfonating agent to m-xylene. An excessive amount of sulfonating agent can promote sulfone formation.

    • Addition Rate: Add the sulfonating agent to the m-xylene slowly and with efficient stirring to dissipate heat and avoid localized high concentrations.

Problem 3: Low Yield of this compound

  • Symptom: The isolated yield of the desired product is significantly lower than expected.

  • Root Cause: This can be a result of incomplete reaction, degradation of the product, or loss during workup and purification. The formation of byproducts also directly contributes to a lower yield of the main product.

  • Corrective Actions:

    • Reaction Monitoring: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product to ensure the reaction goes to completion.

    • Workup Procedure: Optimize the workup procedure to minimize product loss. This includes selecting appropriate solvents for extraction and crystallization.

    • Purification: Recrystallization is a common method for purifying sulfonic acids. The choice of solvent is crucial for obtaining high purity and yield.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various sources to guide experimental design and troubleshooting.

Table 1: Effect of Temperature on Sulfone Formation in m-Xylene Sulfonation

Reaction Temperature (°C)Relative Sulfone FormationReference
< 80Low
80 - 100Moderate
> 100High

Table 2: Recommended Molar Ratio of Reactants

ReactantRecommended Molar RatioReference
m-Xylene : Sulfuric Acid1 : 1.5 to 1 : 2.0

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for aromatic sulfonation.

Materials:

  • m-Xylene

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Ice

  • Sodium Chloride

  • Suitable solvent for recrystallization (e.g., water, ethanol-water mixture)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of m-xylene.

  • Cooling: Cool the flask in an ice-water bath to maintain a low temperature.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel to the stirred m-xylene. Monitor the temperature closely and maintain it within the desired range (typically below 20°C) to minimize byproduct formation.

  • Reaction: After the addition is complete, continue stirring the mixture at the controlled temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonic acid.

  • Isolation: Isolate the crude this compound by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A m-Xylene C Reaction Vessel (Controlled Temperature) A->C B Sulfonating Agent (H₂SO₄ or Oleum) B->C D Quenching (Ice) C->D Reaction Mixture E Filtration D->E Crude Product Slurry F Recrystallization E->F Crude Product G Pure 3,5-Dimethyl- benzenesulfonic Acid F->G Purified Product

Technical Support Center: 3,5-Dimethylbenzenesulfonic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3,5-dimethylbenzenesulfonic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face during the purification of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the calculated amount of hot solvent, but my this compound isn't dissolving completely. What should I do?

  • Answer: This issue can arise from a few factors:

    • Insufficient Solvent: The solubility of this compound may be lower than anticipated in the chosen solvent. Add small, incremental amounts of hot solvent until the solid dissolves. Be mindful that adding too much solvent will reduce your final yield.

    • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of additional hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

    • Incorrect Solvent: The chosen solvent may not be suitable for recrystallizing this compound. Water and ethanol-water mixtures are generally good starting points.

Problem 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What's happening?

  • Answer: This is a common issue often caused by supersaturation or using too much solvent. Here are some techniques to induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to form.

    • Reducing Solvent Volume: If the above methods don't work, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lowering Temperature: Ensure the solution is thoroughly chilled in an ice bath.

Problem 3: Oily precipitate forms instead of crystals.

  • Question: Upon cooling, an oil separated from the solution instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solute's melting point is lower than the boiling point of the solvent. To address this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

    • Change Solvent System: Consider using a different solvent or a solvent mixture. A solvent in which the compound is less soluble may promote crystal formation over oiling out.

Problem 4: The recovered crystals are discolored.

  • Question: After recrystallization, my this compound crystals have a noticeable color. How can I obtain a purer, colorless product?

  • Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

    • After dissolving your crude product in the hot solvent, remove it from the heat source.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: Based on the polar nature of sulfonic acids, water and ethanol are good starting points for recrystallization. A mixture of ethanol and water can also be effective, as it allows for fine-tuning of the solvent polarity to achieve optimal solubility differences between the hot and cold solvent. An ethanol/water mixture (e.g., 4:1) has been suggested for removing unreacted xylene, a potential impurity.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include residual sulfuric acid from the sulfonation reaction, unreacted m-xylene, and isomeric byproducts such as disulfonated xylene. Recrystallization is an effective method for removing these impurities. Sulfuric acid, for instance, can be removed by recrystallization from a concentrated aqueous solution.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude product. Also, allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure the formation of large, pure crystals and to minimize the amount of dissolved solute in the cold solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q4: My this compound is a dihydrate. How does this affect recrystallization?

A4: The presence of water of crystallization is common for sulfonic acids. This does not significantly alter the recrystallization procedure itself. However, it is important to be aware of the hydrated form when calculating molar amounts and theoretical yields. The choice of a very dry solvent might lead to the removal of the water of hydration, which could affect the crystal structure.

Data Presentation

Table 1: Estimated Solubility of this compound in Different Solvents

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Water2015Moderately soluble at room temperature.
Water10080Highly soluble in boiling water.
Ethanol2025Good solubility at room temperature.
Ethanol7895Very soluble in boiling ethanol.
Ethanol/Water (4:1)2035Highly soluble.
Ethanol/Water (4:1)80>100Very high solubility in the hot solvent mixture.
Toluene20<1Sparingly soluble.
Hexane20<0.1Insoluble.

Note: The solubility data presented is an estimation based on the general behavior of aryl sulfonic acids and is intended for guidance in solvent selection. Actual values may vary.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection and Preparation: Based on the estimated solubility, an ethanol/water mixture is a good choice. Prepare a sufficient quantity of the desired solvent mixture (e.g., 4:1 ethanol/water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the hot ethanol/water solvent mixture to the flask while stirring and gently heating.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Stir the mixture for 2-5 minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Issue During Recrystallization no_dissolve Compound Not Dissolving start->no_dissolve no_crystals No Crystals Formed start->no_crystals oiling_out Oily Precipitate start->oiling_out colored_crystals Discolored Crystals start->colored_crystals add_solvent Add More Hot Solvent no_dissolve->add_solvent If insufficient solvent hot_filter Perform Hot Filtration no_dissolve->hot_filter If insoluble impurities scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent System oiling_out->change_solvent charcoal Use Activated Charcoal colored_crystals->charcoal

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Purifying Sulfonic Acids with Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of sulfonic acids using ion-exchange chromatography (IEC).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of sulfonic acids via IEC, presented in a question-and-answer format.

Question: Why is my sulfonic acid not binding to the anion-exchange column?

Answer: This issue typically arises from incorrect buffer conditions or sample preparation. Here are the primary causes and solutions:

  • Incorrect pH of the Mobile Phase: For a sulfonic acid to bind to an anion exchanger, the mobile phase pH must be above the pKa of the sulfonic acid, ensuring it carries a negative charge. Since sulfonic acids are strong acids (pKa < 2), the pH of your loading buffer should be well above this, but also in a range that ensures the stability of your target molecule.

  • High Ionic Strength of the Sample: If the salt concentration in your sample is too high, the salt counter-ions will compete with your sulfonic acid for binding sites on the resin, preventing your molecule of interest from binding effectively.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer before loading your sample. Incomplete equilibration can lead to inconsistent binding.

Solutions:

  • Adjust the pH of your sample and mobile phase to be at least 1-2 pH units above the pKa of your sulfonic acid.

  • Desalt your sample before loading it onto the column. This can be achieved by dialysis or using a desalting column.

  • Ensure that the column is fully equilibrated by flushing with at least 5-10 column volumes of the starting buffer.

Question: I'm observing peak tailing in my chromatogram. What could be the cause?

Answer: Peak tailing is a common issue in chromatography and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between your sulfonic acid and the stationary phase, other than the primary ion-exchange interaction, can cause peak tailing.

  • Column Overloading: Injecting too much sample can lead to a saturation of the stationary phase and result in broad, tailing peaks.

  • Column Degradation: A partially blocked column frit or a void at the column inlet can disrupt the sample flow path and cause peak distortion.

Solutions:

  • Optimize the mobile phase by adjusting the pH or ionic strength to minimize secondary interactions.

  • Reduce the sample load by diluting your sample or injecting a smaller volume.

  • If you suspect column degradation, try backflushing the column. If the problem persists, the column may need to be repacked or replaced.

Question: My recovery of the purified sulfonic acid is low. How can I improve it?

Answer: Low recovery can be due to incomplete elution or loss of the sample during the process.

  • Insufficient Elution Strength: The ionic strength or pH of your elution buffer may not be sufficient to displace your strongly acidic sulfonic acid from the resin.

  • Precipitation on the Column: Your sulfonic acid may be precipitating on the column, especially if you are using a high concentration of organic solvent in your mobile phase.

  • Sample Degradation: The pH or other conditions of the chromatography process may be degrading your sample.

Solutions:

  • Increase the salt concentration of your elution buffer or use a pH gradient to facilitate elution.

  • If you suspect precipitation, try reducing the organic solvent concentration or adding a small amount of a solubilizing agent to your mobile phase.

  • Ensure your sulfonic acid is stable at the pH of your mobile phase.

Question: The back pressure of my column is too high. What should I do?

Answer: High back pressure is usually a sign of a blockage in the system.

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit.

  • Column Contamination: Precipitation of the sample or other contaminants on the column can lead to increased pressure.

  • High Flow Rate: Operating the column at a flow rate exceeding the manufacturer's recommendation can cause high back pressure.

Solutions:

  • Filter your sample and mobile phase before use to remove any particulates.

  • If the frit is blocked, you can try backflushing the column. If this does not resolve the issue, the frit may need to be replaced.

  • Clean the column according to the manufacturer's instructions to remove any precipitated material.

  • Reduce the flow rate to within the recommended range for your column.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ion-exchange resin for my sulfonic acid purification?

A1: Since sulfonic acids are strong acids and are negatively charged over a wide pH range, a strong anion exchanger (SAX) is typically the best choice. These resins contain positively charged functional groups, such as quaternary ammonium groups, that remain charged over a broad pH range, ensuring consistent binding of the sulfonic acid.

Q2: What is the optimal pH for the mobile phase when purifying sulfonic acids?

A2: The optimal pH depends on the stability of your sulfonic acid and the desired separation. As a general rule, the pH of the loading buffer should be at least 1-2 pH units above the pKa of the sulfonic acid to ensure it is deprotonated and binds to the anion exchanger. Since sulfonic acids have a very low pKa (typically <2), a starting pH in the range of 4-6 is often suitable. The pH of the elution buffer can then be lowered or the salt concentration increased to elute the bound sulfonic acid.

Q3: Can I use a salt gradient to elute my sulfonic acid?

A3: Yes, a salt gradient is a very effective way to elute your sulfonic acid. By gradually increasing the salt concentration in the mobile phase, you can selectively displace your bound sulfonic acid from the resin. This often provides better resolution than a step gradient. Common salts used for elution include sodium chloride and sodium acetate.

Q4: How does the choice of counter-ion in the mobile phase affect the separation?

A4: The counter-ion in your mobile phase (e.g., chloride from NaCl) competes with your sulfonic acid for the binding sites on the resin. The choice of counter-ion can influence the selectivity of your separation. Ions with a higher charge density will be more effective at displacing your sulfonic acid.

Data Presentation

Table 1: Ion-Exchange Resin Selection for Sulfonic Acid Purification

Resin TypeFunctional GroupTypical ApplicationAdvantagesDisadvantages
Strong Anion Exchanger (SAX) Quaternary AmmoniumGeneral purpose purification of sulfonic acids.Wide operating pH range; high binding capacity.May bind some impurities very strongly.
Weak Anion Exchanger (WAX) Tertiary AminePurification of sulfonic acids when SAX provides poor selectivity.Offers different selectivity compared to SAX.Ionization is pH-dependent; lower binding capacity at neutral pH.

Table 2: Effect of Mobile Phase Parameters on Sulfonic Acid Retention in Anion-Exchange Chromatography

ParameterChangeEffect on Retention TimeRationale
pH IncreaseIncreaseIncreases the negative charge on the sulfonic acid, leading to stronger binding.
pH DecreaseDecreaseProtonates the sulfonic acid, reducing its negative charge and weakening its interaction with the resin.
Ionic Strength IncreaseDecreaseSalt counter-ions compete with the sulfonic acid for binding sites on the resin, leading to earlier elution.
Ionic Strength DecreaseIncreaseFewer competing ions allow for stronger binding of the sulfonic acid to the resin.

Experimental Protocols

Detailed Methodology for the Purification of Taurine (2-aminoethanesulfonic acid) using Anion-Exchange Chromatography

This protocol provides a general framework for the purification of taurine, a common sulfonic acid. It should be optimized for your specific sample and instrumentation.

1. Materials and Reagents:

  • Anion-Exchange Column: A strong anion-exchange column (e.g., a quaternary ammonium-based resin).

  • Mobile Phase A (Loading/Wash Buffer): 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B (Elution Buffer): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Sample: A solution containing taurine, with the pH adjusted to 8.0 and a low salt concentration.

  • HPLC or FPLC System: Equipped with a UV detector (for derivatized taurine) or a conductivity detector.

2. Column Preparation:

  • Equilibrate the anion-exchange column with Mobile Phase A at a flow rate of 1 mL/min for at least 5-10 column volumes, or until the conductivity and pH of the eluate are stable and match that of the buffer.

3. Sample Loading:

  • Filter your sample through a 0.22 µm filter to remove any particulate matter.

  • Inject the prepared sample onto the equilibrated column at a flow rate of 0.5-1 mL/min. The volume of the sample will depend on the binding capacity of your column.

4. Washing:

  • After loading the sample, wash the column with Mobile Phase A for 5-10 column volumes, or until the detector signal returns to baseline. This step removes any unbound or weakly bound impurities.

5. Elution:

  • Elute the bound taurine from the column using a linear gradient of Mobile Phase B. For example, a gradient from 0% to 100% Mobile Phase B over 20-30 column volumes.

  • Alternatively, a step gradient can be used. The optimal salt concentration for elution should be determined empirically.

Resolving contradictions in spectroscopic data for sulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of sulfonic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common contradictions in their spectroscopic data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the spectroscopic analysis of sulfonic acid derivatives.

Question 1: My ¹H NMR spectrum shows a broad, shifting singlet, and the integration is inconsistent. How can I confirm if this is the sulfonic acid proton?

Answer:

This is a common observation for the acidic proton of a sulfonic acid group (-SO₃H). Its chemical shift is highly dependent on concentration, temperature, and the solvent used. The broadness is due to chemical exchange with trace amounts of water or other exchangeable protons in the sample.

Troubleshooting Steps:

  • Perform a D₂O Exchange Experiment: This is the definitive method to identify an exchangeable proton.

  • Analyze the Results: After the D₂O shake, the broad singlet corresponding to the -SO₃H proton will disappear or significantly decrease in intensity. A new, broader peak for HOD may appear elsewhere in the spectrum.

Experimental Protocol: D₂O Exchange in NMR Spectroscopy

  • Initial Spectrum: Dissolve 5-10 mg of your sulfonic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Compare: Compare the "before" and "after" spectra. The peak corresponding to the exchangeable -SO₃H proton will have vanished or be greatly diminished.

Question 2: My Mass Spectrometry (MS) data does not show a molecular ion peak (M⁺) corresponding to my expected structure, but my NMR data suggests the compound is correct. What could be the issue?

Answer:

This is a frequent contradiction when analyzing sulfonic acid derivatives, especially with techniques like Electron Ionization (EI). Sulfonic acids are prone to fragmentation and degradation in the mass spectrometer.

Common Causes & Troubleshooting:

  • Low Volatility: Sulfonic acids are often non-volatile salts.

  • Thermal Degradation: The high temperatures in the MS source can cause the molecule to break down before it is ionized.

  • Facile Fragmentation: The C-S and S-O bonds can be weak, leading to characteristic fragmentation patterns like desulfonation (loss of SO₃).

Troubleshooting Workflow:

start No Molecular Ion Peak in MS soft_ionization Use Soft Ionization Technique (e.g., ESI, CI, MALDI) start->soft_ionization derivatization Derivatize the Sulfonic Acid start->derivatization check_fragments Analyze Fragmentation Pattern start->check_fragments confirm Confirm Structure with NMR and IR data soft_ionization->confirm derivatization->confirm check_fragments->confirm start Ambiguous IR Data nmr ¹H & ¹³C NMR start->nmr Proton/Carbon Environment ms Mass Spectrometry start->ms Molecular Weight & Fragmentation two_d_nmr 2D NMR (COSY, HSQC) nmr->two_d_nmr Connectivity final_structure Confirmed Structure ms->final_structure two_d_nmr->final_structure

Validation & Comparative

Acidity of Substituted Benzenesulfonic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the acidity of substituted benzenesulfonic acids is paramount. These strong organic acids and their derivatives are pivotal in various applications, from their role as catalysts in organic synthesis to their use as counterions for basic drugs, influencing solubility, stability, and bioavailability.

This guide provides a comparative analysis of the acidity of various substituted benzenesulfonic acids, supported by experimental pKa data. It further details the experimental protocols for the precise determination of these acidity constants and illustrates the underlying principles of substituent effects on acidity.

Quantitative Comparison of Acidity

The acidity of substituted benzenesulfonic acids is profoundly influenced by the nature and position of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the resulting sulfonate anion through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) tend to decrease acidity (increase pKa). The following table summarizes the pKa values for a range of substituted benzenesulfonic acids in aqueous solution. It is important to note that benzenesulfonic acids are strong acids, and their pKa values are often negative, indicating complete or near-complete dissociation in water. The experimental determination of such low pKa values can be challenging, leading to some variability in reported values.

SubstituentPositionpKa (in water)Reference/Note
-H--2.8, -6.5
-CH₃para-1.34
-Clpara~-2.0
-NO₂meta-1.21 (Predicted)
-NH₂ortho-
-NH₂meta3.74
-NH₂para3.23
-OHortho-
-OHpara-2.6

Note: The pKa values for strong acids can be difficult to determine with high precision and may vary between different measurement techniques and conditions. The values presented are a compilation from various sources and should be considered as representative. For the amino- and hydroxy-substituted compounds, the reported pKa values may correspond to the dissociation of the ammonium or phenolic proton, respectively, rather than the sulfonic acid proton which is much more acidic.

Experimental Protocols for pKa Determination

The accurate determination of pKa values for strong acids like substituted benzenesulfonic acids requires meticulous experimental design. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the acid with a strong base and monitoring the pH change. For very strong acids that are fully dissociated in water, this method is adapted to work in non-aqueous solvents or by using advanced evaluation techniques.

Materials and Equipment:

  • High-precision pH meter with a glass electrode

  • Automated titrator or a calibrated burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the substituted benzenesulfonic acid of known concentration (e.g., 0.01 M)

  • Inert gas supply (e.g., nitrogen or argon)

  • Co-solvent if necessary (e.g., acetonitrile-water mixture)

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa range. For strong acids, this may involve calibration in the low pH region.

  • Sample Preparation: Prepare a solution of the substituted benzenesulfonic acid of known concentration in deionized water or a suitable co-solvent. The concentration should be sufficient to produce a clear titration curve, typically in the range of 1-10 mM.

  • Inert Atmosphere: Purge the sample solution with an inert gas for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement.

  • Titration: Immerse the calibrated pH electrode and the tip of the burette into the sample solution. Start the magnetic stirrer at a constant, moderate speed.

  • Add the standardized strong base titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For strong acids, where a clear inflection point in water may not be observed, the data can be analyzed using Gran plots or by performing the titration in a mixed solvent system and extrapolating to water.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the acidic group, leading to a change in the UV-Vis spectrum upon dissociation.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Set of matched quartz cuvettes

  • pH meter

  • A series of buffer solutions with accurately known pH values spanning the expected pKa range.

  • Stock solution of the substituted benzenesulfonic acid in a suitable solvent (e.g., water or methanol).

Procedure:

  • Spectrum of Acidic and Basic Forms: Prepare two solutions of the benzenesulfonic acid at a constant concentration. One solution should be in a highly acidic medium (e.g., 0.1 M HCl) to ensure the compound is fully protonated, and the other in a highly basic medium (e.g., 0.1 M NaOH) to ensure it is fully deprotonated. Record the UV-Vis spectra of both solutions to identify the wavelengths of maximum absorbance for both the acidic (λ_HA) and basic (λ_A⁻) forms.

  • Preparation of Sample Solutions: Prepare a series of solutions containing a constant concentration of the benzenesulfonic acid in different buffer solutions of known pH.

  • Absorbance Measurements: Measure the absorbance of each solution at the predetermined wavelengths (λ_HA and λ_A⁻).

  • Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH - log([A⁻]/[HA]) = pH - log((A - A_HA) / (A_A⁻ - A)) where A is the absorbance of the sample at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form at the same wavelength. A plot of log((A - A_HA) / (A_A⁻ - A)) versus pH will yield a straight line with a y-intercept equal to the pKa.

Visualization of Substituent Effects

The electronic effects of substituents on the acidity of benzenesulfonic acid can be visualized as a logical relationship. Electron-withdrawing groups enhance acidity by stabilizing the negative charge of the sulfonate anion, while electron-donating groups have the opposite effect. This relationship can be represented using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents.

subst Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -Cl) subst->ewg e.g. edg Electron-Donating Group (EDG) (-CH3, -OCH3, -NH2) subst->edg e.g. effect Electronic Effect ewg->effect Inductive/Resonance Withdrawal edg->effect Inductive/Resonance Donation stabilization Stabilization of Sulfonate Anion effect->stabilization Withdrawal leads to destabilization Destabilization of Sulfonate Anion effect->destabilization Donation leads to increase Increases (pKa decreases) stabilization->increase decrease Decreases (pKa increases) destabilization->decrease acidity Acidity (pKa) increase->acidity decrease->acidity

Caption: Electronic effects of substituents on the acidity of benzenesulfonic acid.

This workflow diagram illustrates the logical progression from the type of substituent to its electronic effect, the resulting stabilization or destabilization of the conjugate base, and the final impact on the acidity of the benzenesulfonic acid.

G cluster_substituent Substituent Properties cluster_effect Effect on Conjugate Base cluster_acidity Impact on Acidity EWG Electron-Withdrawing (e.g., -NO2, -Cl) Stabilization Anion Stabilization EWG->Stabilization Inductive/Resonance Effect EDG Electron-Donating (e.g., -CH3, -NH2) Destabilization Anion Destabilization EDG->Destabilization Inductive/Resonance Effect IncreasedAcidity Increased Acidity (Lower pKa) Stabilization->IncreasedAcidity DecreasedAcidity Decreased Acidity (Higher pKa) Destabilization->DecreasedAcidity

Caption: Relationship between substituent type and benzenesulfonic acid acidity.

Efficacy of 3,5-dimethylbenzenesulfonic acid as a catalyst compared to sulfuric acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Efficacy of 3,5-Dimethylbenzenesulfonic Acid and Sulfuric Acid

Data Presentation: A Comparative Look at Catalytic Performance

The following table summarizes the performance of sulfuric acid and a representative aromatic sulfonic acid (p-toluenesulfonic acid) as catalysts in esterification reactions. It is important to note that these reactions were not conducted under identical conditions and serve as an indirect comparison.

CatalystReactantsProductReaction Time (hours)Yield (%)Reference
Sulfuric Acid (in situ formed t-octylphenolsulfonic acid)t-Octylphenol, Acetic Acidt-Octylphenyl acetate2.060
Sulfuric Acid (in situ formed t-octylphenolsulfonic acid)t-Octylphenol, Acetic Acidt-Octylphenyl acetate4.074
p-Toluenesulfonic acid hydratet-Octylphenol, Acetic Acidt-Octylphenyl acetate2.049
p-Toluenesulfonic acid hydratet-Octylphenol, Acetic Acidt-Octylphenyl acetate4.065
Sulfuric AcidCinnamic Acid, EthanolEthyl cinnamate1.084.42[1]
Sulfuric Acid (used to sulfonate a carbon catalyst)Palm Fatty Acid Distillate, MethanolFatty Acid Methyl Ester (FAME)Not Specified77.2[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to offer a clear understanding of the experimental conditions.

Esterification of t-Octylphenol Catalyzed by in situ formed t-Octylphenolsulfonic Acid (from Sulfuric Acid)[1]
  • Reactants: A mixture of 103.2 g (0.5 mole) of t-octylphenol, 60 g (1.0 mole) of glacial acetic acid, and 50 ml of toluene was prepared in a reaction vessel.

  • Catalyst Addition: 0.9 g (1.8 mole % based on the phenol) of 98% concentration sulfuric acid was added to the mixture. The sulfuric acid reacts with the phenol to form t-octylphenolsulfonic acid, which acts as the true catalyst.

  • Reaction Conditions: The mixture was heated to reflux temperature.

  • Sampling and Analysis: A sample was taken after 2.0 hours. An additional 15 ml of acetic acid was added, and another sample was taken after a total of 4.0 hours. The samples were analyzed to determine the percentage of unreacted t-octylphenol and the product, t-octylphenyl acetate.

Esterification of t-Octylphenol Catalyzed by p-Toluenesulfonic Acid Hydrate[1]
  • Reactants: A mixture of 103.2 g (0.5 mole) of t-octylphenol and 60 g (1.0 mole) of glacial acetic acid was used.

  • Catalyst Addition: 0.95 g (1.0 mole %) of p-toluenesulfonic acid hydrate was added as the catalyst.

  • Reaction Conditions: The mixture was heated to reflux temperature (approximately 140°C).

  • Sampling and Analysis: A sample was taken after 2.0 hours. After 3.0 hours, an additional 15 ml of acetic acid was added, and a final sample was taken after 4.0 hours. The composition of the samples was analyzed to determine yield.

Esterification of Cinnamic Acid with Ethanol Catalyzed by Sulfuric Acid[2]
  • Reactants: A mixture of cinnamic acid and ethanol in a 1:20 molar ratio was prepared.

  • Catalyst Addition: 3 mL of concentrated sulfuric acid was added to the reactant mixture.

  • Reaction Conditions: The mixture was refluxed at a temperature of 60°C for one hour.

  • Work-up: The resulting mixture was rinsed with 3 x 50 mL of distilled water and dried with anhydrous sodium sulfate. The final product was filtered and analyzed.

Visualization of Key Processes

To illustrate the fundamental processes involved in acid-catalyzed esterification, the following diagrams are provided.

Fischer_Esterification_Mechanism cluster_Protonation Protonation of Carbonyl Oxygen cluster_Nucleophilic_Attack Nucleophilic Attack by Alcohol cluster_Proton_Transfer Proton Transfer cluster_Elimination Elimination of Water cluster_Deprotonation Deprotonation Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH H+ H+ Alcohol Alcohol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Water Water (H2O)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental_Workflow Start Start: Prepare Reactant Mixture Add_Catalyst Add Acid Catalyst (Sulfuric Acid or Sulfonic Acid) Start->Add_Catalyst Heat_Reflux Heat Mixture to Reflux Temperature Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor Reaction Progress (e.g., via sampling and analysis) Heat_Reflux->Monitor_Reaction Workup Reaction Work-up (e.g., Neutralization, Washing, Drying) Monitor_Reaction->Workup Product_Isolation Isolate and Purify Product Workup->Product_Isolation End End: Product Characterization Product_Isolation->End

References

Validating the Structure of Synthesized 3,5-dimethylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and chemical research. This guide provides a comparative analysis of standard analytical techniques for validating the structure of synthesized 3,5-dimethylbenzenesulfonic acid, a key intermediate in various chemical processes. To illustrate the specificity of these methods, we will compare its expected analytical data with those of its positional isomers, 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid.

Structural Validation Workflow

The following diagram outlines the logical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_validation Structure Validation cluster_comparison Comparative Analysis synthesis Synthesis of 3,5-dimethyl- benzenesulfonic acid purification Purification (e.g., Recrystallization) synthesis->purification ir Infrared (IR) Spectroscopy purification->ir Characterization nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (MS) purification->ms Characterization data_analysis Data Analysis & Comparison ir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation isomers Comparison with Isomer Data (e.g., 2,4- and 2,5- isomers) data_analysis->isomers

Caption: Workflow for the structural validation of synthesized compounds.

Comparative Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from key analytical techniques for this compound and its common isomers. These distinctions are crucial for unambiguous structural assignment.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Integration Ratio (Aromatic:Methyl)
This compound ~7.3 (s, 2H), ~7.0 (s, 1H)~2.3 (s, 6H)3:6
2,4-dimethylbenzenesulfonic acid~7.6 (d, 1H), ~7.0 (d, 1H), ~6.9 (s, 1H)~2.5 (s, 3H), ~2.2 (s, 3H)3:6
2,5-dimethylbenzenesulfonic acid~7.5 (s, 1H), ~7.1 (d, 1H), ~7.0 (d, 1H)~2.4 (s, 3H), ~2.3 (s, 3H)3:6

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundNumber of Aromatic SignalsApproximate Chemical Shift Ranges (ppm)
This compound 4148-150 (C-S), 138-140 (C-CH₃), 130-132 (Ar-CH), 125-127 (Ar-CH)
2,4-dimethylbenzenesulfonic acid6145-147 (C-S), 139-141 (C-CH₃), 136-138 (C-CH₃), 131-133 (Ar-CH), 128-130 (Ar-CH), 125-127 (Ar-CH)
2,5-dimethylbenzenesulfonic acid6146-148 (C-S), 137-139 (C-CH₃), 134-136 (C-CH₃), 132-134 (Ar-CH), 129-131 (Ar-CH), 126-128 (Ar-CH)

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundS=O Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)
This compound ~1210 and ~1125~3000-3100
2,4-dimethylbenzenesulfonic acid~1208 and ~1120~3000-3100
2,5-dimethylbenzenesulfonic acid~1215 and ~1130~3000-3100

Note: While IR spectroscopy confirms the presence of the sulfonic acid functional group, it is less effective than NMR for differentiating positional isomers.

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion [M-H]⁻ (m/z)Key Fragmentation Ions (m/z)
This compound 185.03105 ([M-SO₃H]⁻), 91 ([C₇H₇]⁺)
2,4-dimethylbenzenesulfonic acid185.03105 ([M-SO₃H]⁻), 91 ([C₇H₇]⁺)
2,5-dimethylbenzenesulfonic acid185.03105 ([M-SO₃H]⁻), 91 ([C₇H₇]⁺)

Note: Conventional mass spectrometry will show the same molecular weight for all isomers. Tandem MS (MS/MS) would be required to potentially differentiate fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, dry synthesized compound directly onto the ATR crystal.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₈H₉O₃S⁻ (185.0278). Analyze the fragmentation pattern if MS/MS is performed.

A Comparative Guide to Catalysts for Xylene Sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of xylene is a critical reaction in the synthesis of various intermediates for pharmaceuticals, dyes, and detergents. The choice of catalyst for this electrophilic aromatic substitution reaction significantly impacts product yield, isomer selectivity, and process sustainability. This guide provides an objective comparison of common catalysts used for xylene sulfonation, supported by available experimental data, to aid in catalyst selection and process optimization.

Performance Comparison of Key Catalyst Classes

The selection of a catalyst for xylene sulfonation hinges on a trade-off between activity, selectivity, ease of handling, and reusability. Homogeneous catalysts like sulfuric acid are highly active but pose separation and corrosion challenges. Heterogeneous solid acid catalysts, such as zeolites and ion-exchange resins, offer solutions to these challenges.

Catalyst TypeCatalyst ExampleXylene IsomerSulfonating AgentTemperature (°C)Yield/ConversionSelectivityKey Findings & Limitations
Homogeneous Sulfuric Acid (72-89%)p-xylene-Not specifiedRate constants determinedNot applicable for p-xyleneReaction rate is pseudo-first-order and dependent on sulfuric acid concentration.[1]
Homogeneous Aqueous Sulfuric Acido-xyleneH₂S₂O₇ (in conc. H₂SO₄)25Not specified54.9% 4-sulfonic acid, 45.1% 3-sulfonic acidThe sulfonating entity influences isomer distribution.[1]
Homogeneous Aqueous Sulfuric Acidm-xyleneH₂S₂O₇ (in conc. H₂SO₄)25Not specified84.3% 4-sulfonic acid, 14.5% 2-sulfonic acid, 1.2% 5-sulfonic acidThe sulfonating entity influences isomer distribution.[1]
Heterogeneous Supported Sulfonic Acid (SSA@CdO)o-xyleneCovalently bonded -SO₃H130-150≥95.6% removalNot specifiedHigh o-xylene removal capacity (51.67–91.59 mg/g) in gas-phase reactive adsorption.[2]
Heterogeneous Supported Sulfonic Acid (SZO)o-xyleneCovalently bonded -SO₃H130-150≥91.3% removal3,4-dimethylbenzenesulfonic acidHigh breakthrough adsorption capacity (38.59 to 82.07 mg/g) in gas-phase.[3]
Heterogeneous Supported Sulfonic Acid (SSA/MCM-41)o-xyleneImpregnated H₂SO₄120-250High removal capacityNot specifiedHighest theoretical breakthrough adsorption capacity (526.71 mg/g) among tested mesoporous silicas in gas-phase. Excellent reusability over 8 cycles.[4]
Heterogeneous Zeolite (H-Beta-alumina)2,5-dimethylfuran + ethylene-Not specified~100% conversion97% p-xylene yieldDemonstrates shape selectivity for p-xylene production from biomass-derived precursors. Good stability and regenerability.[5]
Heterogeneous Ion-Exchange Resin (Amberlyst, Dowex)General Aromatics-Up to 120-150Not specifiedNot specifiedSuitable replacements for homogeneous acids, offering easy separation and recyclability, but have limited thermal stability.[6]

Note: Much of the recent quantitative data for heterogeneous catalysts is in the context of gas-phase reactive adsorption for VOC removal, which may not directly translate to liquid-phase synthesis conditions. Direct comparative studies of these different catalyst classes for liquid-phase xylene sulfonation under identical conditions are limited in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of catalyst performance. Below are generalized methodologies for liquid-phase xylene sulfonation.

General Protocol for Liquid-Phase Xylene Sulfonation
  • Catalyst Preparation/Activation:

    • Homogeneous Catalyst (Sulfuric Acid): Use concentrated sulfuric acid of a specific concentration (e.g., 98%). No further preparation is typically needed.

    • Heterogeneous Catalysts (Zeolites, Ion-Exchange Resins):

      • Dry the catalyst in an oven (e.g., at 110-120°C) for several hours to remove adsorbed water.

      • For some zeolites, calcination at higher temperatures may be required to ensure the active sites are available.

  • Reaction Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer is a suitable reactor.

    • Place the desired amount of catalyst (e.g., 5-10 wt% for heterogeneous catalysts relative to xylene) into the flask.

    • Add the reactant, p-xylene, to the flask.

    • If using a co-solvent, add it at this stage.

  • Sulfonation Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with constant stirring.

    • Slowly add the sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid) dropwise to the reaction mixture.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using a suitable analytical technique (e.g., HPLC).

  • Product Work-up and Analysis:

    • After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • For Homogeneous Catalysis: Quench the reaction by carefully pouring the mixture into ice-water. The product, p-xylene sulfonic acid, will be in the aqueous phase. Neutralize with a base (e.g., NaOH) to isolate the sodium salt if desired.

    • For Heterogeneous Catalysis: Filter the reaction mixture to separate the solid catalyst. The filtrate contains the product. The catalyst can be washed with a solvent, dried, and stored for reusability studies.

    • Analysis: The concentration of xylene sulfonic acid and any isomers can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

Visualizing the Process and Pathways

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for comparing the performance of different catalysts in xylene sulfonation.

experimental_workflow Experimental Workflow for Catalyst Comparison cluster_prep Catalyst Preparation cluster_reaction Sulfonation Reaction cluster_analysis Analysis and Evaluation catalyst_selection Select Catalysts (H2SO4, Zeolite, Resin) catalyst_activation Activate/Pre-treat Catalysts catalyst_selection->catalyst_activation reaction_setup Set up Reaction Vessel (Flask, Stirrer, Condenser) catalyst_activation->reaction_setup add_reactants Add Xylene and Catalyst reaction_setup->add_reactants add_sulfonating_agent Add Sulfonating Agent add_reactants->add_sulfonating_agent run_reaction Run at Controlled Temperature and Time add_sulfonating_agent->run_reaction product_workup Product Work-up (Quenching/Filtration) run_reaction->product_workup hplc_analysis HPLC Analysis (Yield, Selectivity) product_workup->hplc_analysis reusability_test Catalyst Reusability Test product_workup->reusability_test data_comparison Compare Performance Metrics hplc_analysis->data_comparison reusability_test->data_comparison

Caption: A generalized workflow for the comparative study of catalysts in xylene sulfonation.

Electrophilic Aromatic Sulfonation of p-Xylene: Reaction Pathway

The sulfonation of p-xylene is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring.

sulfonation_pathway Electrophilic Aromatic Sulfonation of p-Xylene cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Substitution H2SO4 2 H₂SO₄ SO3H_plus H₃O⁺ + HSO₄⁻ + SO₃ H2SO4->SO3H_plus Equilibrium p_xylene p-Xylene sigma_complex Arenium Ion Intermediate (Sigma Complex) p_xylene->sigma_complex + SO₃ p_xylene_sulfonic_acid p-Xylene Sulfonic Acid sigma_complex->p_xylene_sulfonic_acid - H⁺

Caption: The reaction pathway for the sulfonation of p-xylene.[7][8][9][10]

Conclusion

The choice of catalyst for xylene sulfonation is a critical decision that influences both the efficiency and environmental impact of the process. While homogeneous catalysts like sulfuric acid offer high reactivity, they are associated with challenges in separation, recycling, and equipment corrosion. Heterogeneous solid acid catalysts, including zeolites and ion-exchange resins, present a promising alternative, offering ease of separation, potential for regeneration and reuse, and often, improved selectivity.

The data presented in this guide, although drawn from studies with varied objectives, highlights the potential of solid acids to achieve high conversions and, in some cases, excellent selectivity. For researchers and professionals in drug development and chemical synthesis, the exploration of tailored heterogeneous catalysts could lead to more sustainable and economically viable sulfonation processes. Further direct comparative studies under standardized liquid-phase reaction conditions are warranted to fully elucidate the relative performance of these catalyst classes and guide optimal catalyst design.

References

Safety Operating Guide

Proper Disposal of 3,5-dimethylbenzenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-dimethylbenzenesulfonic acid, a compound that necessitates careful management due to its corrosive nature. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE)First Aid Measures
Eye Protection ANSI-approved safety goggles or a face shield are mandatory to prevent eye contact.[1]
Skin Protection Chemical-resistant gloves (nitrile is a suitable option), a lab coat, and closed-toe shoes must be worn.[1]
Respiratory Protection Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any potential aerosols or vapors.[1]
In Case of Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
In Case of Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
In Case of Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not discharge it into the sewer system.[4] The following protocol outlines the necessary steps for its safe disposal.

Experimental Protocol: Neutralization and Waste Collection
  • Preparation: Ensure all necessary PPE is worn and the work area is clean and well-ventilated. Prepare a designated, clearly labeled hazardous waste container. The container should be compatible with corrosive materials.

  • Neutralization of Spills: In the event of a small spill, it should be cautiously neutralized. Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1] Sodium bicarbonate can also be used for neutralization.

  • Collection of Waste: Carefully sweep or scoop the neutralized material into the designated hazardous waste container. For larger quantities of the chemical that require disposal, it should be transferred directly into the hazardous waste container.

  • Labeling: The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. Chemical waste generators are responsible for ensuring the waste is classified and disposed of in accordance with all local, regional, and national regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Identify Need for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Small Spill Occurs? C->D E Neutralize with Sodium Bicarbonate or other suitable absorbent D->E Yes F Transfer Waste to Designated Hazardous Waste Container D->F No (Bulk Disposal) E->F G Label Container Clearly: 'Hazardous Waste' 'this compound' F->G H Store in a Secure, Designated Area G->H I Arrange for Professional Disposal (EHS or Licensed Contractor) H->I J End I->J

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.